Product packaging for Bromo-PEG9-Boc(Cat. No.:)

Bromo-PEG9-Boc

Katalognummer: B12425968
Molekulargewicht: 605.6 g/mol
InChI-Schlüssel: GDDGJLBRDYSTDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Bromo-PEG9-Boc is a useful research compound. Its molecular formula is C25H49BrO11 and its molecular weight is 605.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H49BrO11 B12425968 Bromo-PEG9-Boc

Eigenschaften

Molekularformel

C25H49BrO11

Molekulargewicht

605.6 g/mol

IUPAC-Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C25H49BrO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23H2,1-3H3

InChI-Schlüssel

GDDGJLBRDYSTDT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Bromo-PEG9-Boc: Structure, Properties, and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromo-PEG9-Boc, a heterobifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by co-opting the cell's natural ubiquitin-proteasome system. The linker component is critical to the success of a PROTAC, influencing its solubility, cell permeability, and the geometric arrangement of the ternary complex, which are all crucial for efficient protein degradation.[1][2][3]

Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal bromine atom and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG chain enhances the molecule's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[3][4] The terminal bromine and the Boc-protected amine provide orthogonal handles for sequential conjugation to a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Table 1: Chemical Properties of this compound (Extrapolated and Calculated)

PropertyValueSource
Molecular Formula C25H50BrNO11Calculated
Molecular Weight 620.57 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or liquidInferred from shorter analogs
Solubility Soluble in organic solvents such as DMF, DMSO, and dichloromethaneInferred from general PEG linker properties[4]

For comparison, the properties of shorter, well-characterized analogs are presented in Table 2.

Table 2: Chemical Properties of Shorter Bromo-PEG-Boc Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Bromo-PEG3-BocC11H22BrNO4312.20165963-71-3[5][6]
Bromo-PEG4-BocC13H26BrNO5356.251076199-21-7[7]

Role in PROTAC Technology

PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[8][9] The linker is a critical determinant of the stability and conformation of this ternary complex. The length and flexibility of the PEG linker in this compound allow for the necessary spatial arrangement between the target protein and the E3 ligase to facilitate efficient ubiquitin transfer.[2]

The bifunctional nature of this compound allows for a modular and strategic synthesis of PROTACs. The bromine atom can undergo nucleophilic substitution with a suitable functional group on either the POI ligand or the E3 ligase ligand. Following this initial conjugation, the Boc protecting group on the amine can be removed under acidic conditions to allow for the coupling of the second ligand.

Below is a diagram illustrating the general mechanism of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_formation Complex Formation PROTAC PROTAC (this compound based) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following is a generalized protocol for the synthesis of a PROTAC using this compound. This protocol is based on established methods for PROTAC synthesis and should be optimized for specific ligands.[10]

General Synthesis of a PROTAC using this compound

Step 1: First Coupling Reaction (Nucleophilic Substitution)

This step involves the reaction of the bromo-functionalized end of the linker with a nucleophilic group (e.g., a phenol (B47542) or amine) on the first ligand (either the POI ligand or the E3 ligase ligand).

  • Materials:

    • Ligand 1 (containing a nucleophilic group) (1.0 eq)

    • This compound (1.2 eq)

    • A suitable base (e.g., K2CO3 or Cs2CO3) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Ligand 1 in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution and stir for 30 minutes at room temperature.

    • Add a solution of this compound in anhydrous DMF to the reaction mixture.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Ligand 1-PEG9-Boc intermediate.

Step 2: Boc Deprotection

This step removes the Boc protecting group to expose the free amine for the second coupling reaction.

  • Materials:

    • Ligand 1-PEG9-Boc intermediate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Ligand 1-PEG9-Boc intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting amine salt (Ligand 1-PEG9-NH2) is often used in the next step without further purification.

Step 3: Second Coupling Reaction (Amide Bond Formation)

This step involves the formation of an amide bond between the newly exposed amine on the linker and a carboxylic acid on the second ligand.

  • Materials:

    • Ligand 1-PEG9-NH2 intermediate (1.0 eq)

    • Ligand 2 (containing a carboxylic acid) (1.0 eq)

    • A peptide coupling reagent (e.g., HATU or HBTU) (1.2 eq)

    • A non-nucleophilic base (e.g., DIPEA) (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Ligand 2 in anhydrous DMF under an inert atmosphere.

    • Add the peptide coupling reagent and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add a solution of the Ligand 1-PEG9-NH2 intermediate in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates a typical experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation start Ligand 1 + this compound step1 Step 1: First Coupling (Nucleophilic Substitution) start->step1 intermediate1 Ligand 1-PEG9-Boc step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 Ligand 1-PEG9-NH2 step2->intermediate2 step3 Step 3: Second Coupling (Amide Bond Formation) intermediate2->step3 ligand2 Ligand 2 (COOH) ligand2->step3 final_protac Final PROTAC step3->final_protac biochem_assay Biochemical Assays (e.g., Binding Affinity) final_protac->biochem_assay cell_assay Cell-based Assays (e.g., Western Blot for Degradation) biochem_assay->cell_assay in_vivo In Vivo Studies (e.g., Animal Models) cell_assay->in_vivo

A typical workflow for the synthesis and evaluation of PROTACs.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its polyethylene glycol chain imparts favorable physicochemical properties, while its orthogonal reactive ends allow for a modular and efficient synthetic strategy. The length of the PEG chain is a critical parameter that often requires optimization for each specific target and E3 ligase pair to achieve maximal degradation efficacy. As the field of targeted protein degradation continues to expand, the rational design and application of linkers like this compound will remain a cornerstone of developing novel and effective therapeutics.

References

The Strategic Role of the Boc Protecting Group in Bromo-PEG9-Boc: A Technical Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Functionality of Bromo-PEG9-Boc for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of this compound, a heterobifunctional linker critical in the field of bioconjugation and drug development, with a particular focus on its use in Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Architectural Significance of this compound

This compound is a versatile chemical tool designed for the precise and controlled linkage of two different molecular entities. Its structure comprises three key components: a bromo group, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This strategic design allows for a sequential and controlled conjugation strategy, making it an invaluable asset in the synthesis of complex biomolecules. The PEG spacer enhances solubility and provides flexibility, while the terminal reactive groups—the bromo and the Boc-protected amine—offer orthogonal reactivity for stepwise conjugation.

The Core Function of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its primary function in this compound is to mask the reactivity of the terminal amine, preventing it from participating in undesired side reactions during the initial conjugation step involving the bromo group. The Boc group is stable under a wide range of reaction conditions, including those typically used for nucleophilic substitution at the bromo-end of the molecule.

The removal of the Boc group is typically achieved under acidic conditions, which cleaves the carbamate (B1207046) to reveal the free amine. This unmasking step allows for the subsequent conjugation of a second molecule of interest. This controlled, stepwise approach is fundamental to the synthesis of precisely defined bioconjugates.

The Role of the Bromo Group and PEG Spacer

The bromo group serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the efficient attachment of the linker to a variety of nucleophiles, such as phenols, thiols, and amines, which are commonly found on proteins and other biomolecules.

The polyethylene glycol (PEG) spacer, consisting of nine ethylene (B1197577) glycol units, imparts several desirable properties. It enhances the aqueous solubility of the resulting conjugate, which is often a challenge with large, hydrophobic biomolecules. The flexibility of the PEG chain can also be advantageous in applications like PROTACs, where it allows the two ends of the chimera to adopt an optimal orientation for inducing protein-protein interactions.

Application in PROTAC Synthesis: An Experimental Workflow

A prime application of this compound is in the synthesis of PROTACs. These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The synthesis typically involves a three-step process:

  • Conjugation of the first ligand: The bromo-end of the linker reacts with a ligand for the target protein.

  • Deprotection of the Boc group: The Boc group is removed to expose the amine.

  • Conjugation of the second ligand: The newly freed amine is coupled to a ligand for the E3 ligase.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling BromoPEG_Boc This compound Intermediate_1 Ligand-PEG9-Boc BromoPEG_Boc->Intermediate_1 + Target Ligand (Base, Solvent) Target_Ligand Target Protein Ligand (e.g., with a phenolic -OH) Target_Ligand->Intermediate_1 Intermediate_2 Ligand-PEG9-NH2 Intermediate_1->Intermediate_2 Acid (e.g., TFA) in Solvent (e.g., DCM) Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC + E3 Ligase Ligand (Coupling Agents) E3_Ligand E3 Ligase Ligand (with a carboxylic acid) E3_Ligand->Final_PROTAC

Fig. 1: PROTAC Synthesis Workflow

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of a PROTAC using this compound or a similar linker. Optimization may be required for specific substrates.

Protocol 1: Nucleophilic Substitution of the Bromo Group

This protocol describes the reaction of the bromo-end of the linker with a phenolic hydroxyl group on a target protein ligand.

Reagents and Materials:

  • This compound

  • Target protein ligand with a phenolic hydroxyl group

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (3.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60°C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the ligand-PEG9-Boc conjugate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free amine.

Reagents and Materials:

  • Ligand-PEG9-Boc conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

Procedure:

  • Dissolve the Ligand-PEG9-Boc conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with toluene (3x) to ensure complete removal of TFA.

  • The resulting amine (as a TFA salt) is often used in the next step without further purification.

Protocol 3: Amide Coupling

This protocol describes the coupling of the deprotected amine with an E3 ligase ligand containing a carboxylic acid.

Reagents and Materials:

  • Ligand-PEG9-NH₂ (as TFA salt)

  • E3 ligase ligand with a carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the Ligand-PEG9-NH₂ (TFA salt, 1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data

While specific yields for reactions involving this compound are highly substrate-dependent, the following tables provide representative data for the key transformations based on similar heterobifunctional PEG linkers reported in the literature and general laboratory experience.

Table 1: Representative Yields for Nucleophilic Substitution on Bromo-PEG Linkers

NucleophileSubstrateBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PhenolTarget LigandK₂CO₃DMF601660-85
ThiolCysteine derivativeDIPEADMF25470-90
AmineAniline derivativeK₂CO₃DMF802450-75

Table 2: Comparison of Boc Deprotection Methods for PEGylated Amines

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)Notes
20% TFADCM251-2>95Standard, efficient method.
50% TFADCM250.5-1>95Faster reaction time.
4M HClDioxane252-4>95Alternative to TFA.

Logical Relationships in PROTAC Synthesis

The synthesis of a PROTAC using a heterobifunctional linker like this compound follows a clear logical progression. The orthogonality of the reactive groups is key to the successful and controlled assembly of the final molecule.

Logical_Flow Start This compound Step1 Nucleophilic Substitution Start->Step1 Bromo group reactivity Step2 Boc Deprotection Step1->Step2 Boc group stability Step3 Amide Coupling Step2->Step3 Amine reactivity End Functional PROTAC Step3->End

Fig. 2: Logical Flow of PROTAC Synthesis

Conclusion

The Boc protecting group in this compound plays a pivotal role in enabling a controlled and stepwise approach to the synthesis of complex bioconjugates. Its stability under various reaction conditions and its facile removal under acidic conditions make it an ideal choice for masking the reactivity of the terminal amine. This, combined with the reactivity of the bromo group and the beneficial properties of the PEG spacer, establishes this compound as a powerful tool for researchers and drug development professionals in the creation of next-generation therapeutics like PROTACs.

An In-Depth Technical Guide to the Mechanism and Application of Bromo-PEG9-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bromo-PEG9-Boc, a heterobifunctional linker widely utilized in bioconjugation and a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the mechanism of action of its constituent parts: the thiol-reactive bromo group, the nine-unit polyethylene (B3416737) glycol (PEG) spacer, and the acid-labile tert-butyloxycarbonyl (Boc) protected amine. We present detailed experimental protocols for a two-step bioconjugation strategy, methods for characterization, and quantitative data to inform experimental design. Furthermore, this guide illustrates the application of such linkers in targeted protein degradation, using a PROTAC targeting the estrogen receptor signaling pathway as a case study.

Introduction to this compound

This compound is a versatile chemical tool designed for the precise and stable linkage of biomolecules. Its heterobifunctional nature allows for the sequential conjugation of two different molecules, making it particularly valuable in the construction of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs. The structure of this compound comprises three key functional components:

  • Bromo Group: An alkyl bromide that serves as a reactive handle for covalent modification of thiol-containing molecules, such as proteins or peptides bearing cysteine residues.

  • PEG9 Linker: A hydrophilic spacer consisting of nine ethylene (B1197577) glycol units. The PEG linker enhances the solubility and bioavailability of the resulting conjugate, reduces immunogenicity, and provides a flexible connection between the conjugated molecules.[1][2]

  • Boc-Protected Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group prevents the amine from reacting prematurely and can be selectively removed under acidic conditions to reveal the amine for subsequent conjugation reactions.

Mechanism of Action in Bioconjugation

The utility of this compound in bioconjugation stems from a two-step sequential reaction strategy. This approach allows for controlled and specific labeling of biomolecules.

Step 1: Thiol-Alkylation via the Bromo Group

The primary reaction involves the nucleophilic attack of a deprotonated thiol (thiolate) on the electrophilic carbon of the bromo group, proceeding via an SN2 mechanism. This reaction forms a stable thioether bond, covalently linking the PEG linker to the thiol-containing molecule.

Key Reaction Parameters:

  • pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of bromoacetyl groups with cysteine residues is typically between 7.5 and 8.5. At this pH, a significant portion of the cysteine thiol groups (pKa ≈ 8.3) are deprotonated to the more nucleophilic thiolate anion, accelerating the reaction rate.

  • Selectivity: While the bromoacetyl group shows a preference for thiols, side reactions with other nucleophilic amino acid residues like histidine and lysine (B10760008) can occur, particularly at higher pH values (pH > 9.0).

  • Stability: The resulting thioether bond is generally stable under physiological conditions, providing a durable linkage for the bioconjugate.[3][4]

Mechanism_Thiol_Alkylation cluster_reaction Nucleophilic Attack BromoPEG Bromo-PEG9-NHBoc TransitionState Sₙ2 Transition State BromoPEG->TransitionState Thiol Protein-SH (Cysteine Residue) Thiolate Protein-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation pH pH 7.5 - 8.5 Thiolate->TransitionState Conjugate Protein-S-PEG9-NHBoc (Thioether Linkage) TransitionState->Conjugate Bond Formation HBr HBr TransitionState->HBr Leaving Group

Step 2: Boc Deprotection and Amine-Mediated Conjugation

Following the initial conjugation to a thiol-containing molecule, the Boc protecting group is removed to expose the terminal primary amine. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The deprotected amine is then available for a second conjugation reaction, often an amide bond formation with a carboxylic acid-containing molecule.

Key Reaction Parameters:

  • Deprotection: The Boc group is readily cleaved in the presence of strong acids like TFA, often in a solvent such as dichloromethane (B109758) (DCM). The reaction is typically rapid, proceeding at room temperature.[1][5]

  • Amide Bond Formation: The newly exposed amine can be coupled to a carboxylic acid using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

Mechanism_Amine_Conjugation BocConjugate Protein-S-PEG9-NHBoc DeprotectedAmine Protein-S-PEG9-NH₂ BocConjugate->DeprotectedAmine Boc Deprotection TFA TFA/DCM FinalConjugate Protein-S-PEG9-NH-CO-Molecule (Amide Bond) DeprotectedAmine->FinalConjugate Amide Coupling MoleculeCOOH Molecule-COOH CouplingReagents HATU, DIPEA

Quantitative Data

While specific kinetic and yield data for this compound are not extensively published, the following table summarizes representative data for similar bromoacetyl and thioether chemistries to guide experimental design.

ParameterValue/RangeConditionsNotes
Reaction Yield (Thiol-Alkylation) Typically > 80%pH 7.5-8.5, Room Temp, 1-2hYield is dependent on protein concentration, stoichiometry of the linker, and accessibility of the thiol.
Second-Order Rate Constant (k₂) for Bromoacetyl with Cysteine ~10 - 100 M⁻¹s⁻¹pH 7.4The rate is highly dependent on the pKa of the specific cysteine residue.
Thioether Bond Stability (Half-life) Very StablePhysiological pH (7.4)The thioether bond is generally considered stable, though some studies suggest potential for slow exchange with other thiols in vivo.[6][7]
Boc Deprotection Yield QuantitativeTFA/DCM, Room Temp, 30-60 minReaction is typically high-yielding and clean.[1]
Amide Bond Formation Yield > 70%HATU/DIPEA, Room Temp, 2-4hYield can be optimized by adjusting coupling reagent stoichiometry and reaction time.

Experimental Protocols

The following protocols provide a general framework for a two-step bioconjugation using this compound. Optimization may be required for specific applications.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., a cysteine-engineered antibody or protein)

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M N-acetyl-L-cysteine in reaction buffer

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat with a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add a 100-fold molar excess of the Quenching Solution to the reaction mixture to react with any unreacted this compound. Incubate for 15 minutes.

  • Purification:

    • Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect the protein-containing fractions.

Protocol 2: Boc Deprotection and Second Conjugation

Materials:

  • Purified Protein-PEG9-NHBoc conjugate

  • Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 100 mM sodium phosphate, pH 8.0

  • Carboxylic acid-containing molecule for conjugation

  • Coupling Reagents: HATU and DIPEA in anhydrous DMF

  • Desalting column or dialysis equipment

Procedure:

  • Boc Deprotection:

    • Lyophilize the purified Protein-PEG9-NHBoc conjugate to remove the aqueous buffer.

    • Resuspend the lyophilized conjugate in the Deprotection Solution and incubate for 30-60 minutes at room temperature.

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Resuspend the deprotected protein in Neutralization Buffer.

  • Second Conjugation (Amide Bond Formation):

    • Prepare a stock solution of the carboxylic acid-containing molecule, HATU, and DIPEA in anhydrous DMF.

    • Add a 10- to 50-fold molar excess of the activated carboxylic acid solution to the deprotected protein solution.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the final bioconjugate using a desalting column or dialysis to remove excess reagents.

Experimental_Workflow Start Start: Thiol-containing Protein & this compound Step1 Step 1: Thiol-Alkylation (pH 7.5-8.5, RT, 1-2h) Start->Step1 Purification1 Purification 1 (Desalting Column) Step1->Purification1 Step2 Step 2: Boc Deprotection (TFA/DCM, RT, 30-60 min) Purification1->Step2 Step3 Step 3: Amide Coupling (Molecule-COOH, HATU, DIPEA) Step2->Step3 Purification2 Purification 2 (Desalting/Dialysis) Step3->Purification2 End Final Bioconjugate Purification2->End

Application in PROTACs: Targeting Estrogen Receptor Signaling

A prominent application of heterobifunctional linkers like this compound is in the synthesis of PROTACs. PROTACs are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.

Case Study: PROTAC Targeting Estrogen Receptor (ER)

In many breast cancers, the estrogen receptor (ER) signaling pathway is a key driver of tumor growth.[2][8] PROTACs have been developed to target and degrade the ER, offering a novel therapeutic strategy. A PROTAC targeting ER typically consists of:

  • A ligand that binds to the ER.

  • A ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).

  • A linker, such as one derived from this compound, connecting the two ligands.

Mechanism of Action:

The PROTAC molecule forms a ternary complex with the ER and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the ER. The poly-ubiquitinated ER is then recognized and degraded by the proteasome, effectively downregulating the ER signaling pathway and inhibiting cancer cell proliferation.[2][8]

PROTAC_ER_Signaling Degradation Degradation GeneTranscription GeneTranscription Degradation->GeneTranscription Inhibits

Conclusion

This compound is a powerful and versatile tool for bioconjugation, enabling the creation of complex and functional biomolecules. Its well-defined reactive ends, coupled with the beneficial properties of the PEG linker, make it an ideal choice for applications ranging from basic research to drug development. A thorough understanding of its mechanism of action and the optimization of reaction protocols are crucial for its successful implementation in the synthesis of next-generation bioconjugates and targeted therapeutics like PROTACs.

References

Navigating the Physicochemical Landscape of Bromo-PEG9-Boc: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fundamental properties of bifunctional linkers is paramount for the successful design and execution of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the solubility and stability of Bromo-PEG9-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker integral to the advancement of targeted protein degradation.

This guide synthesizes available data and established scientific principles to provide a robust framework for handling, formulating, and deploying this compound in research and development settings. All quantitative data is presented in clear, structured tables, and detailed experimental protocols are provided for key analytical procedures.

Core Physicochemical Properties

This compound is a molecule comprised of a nine-unit polyethylene glycol chain functionalized with a terminal bromo group and a tert-butyloxycarbonyl (Boc)-protected amine. This structure imparts specific solubility and stability characteristics that are critical to its application.

PropertyValue/CharacteristicSource
Molecular Formula C25H49BrNO11[1]
Molecular Weight 605.55 g/mol [1]
Appearance White to off-white powder or wax-like solid[2]
General Class Heterobifunctional PEG Linker[3][4]

Solubility Profile

The solubility of this compound is dictated by the interplay of its hydrophilic PEG backbone and its more hydrophobic terminal groups. While specific quantitative solubility data for this compound is not extensively published, a qualitative and predictive assessment can be made based on the known properties of its constituent parts and similar molecules.

Qualitative Solubility:

Polyethylene glycol and its derivatives are known for their broad solubility in a range of solvents. The presence of the PEG chain in this compound suggests good solubility in water and many common organic solvents.

Expected Solubility in Common Solvents:

Based on the general solubility of PEG derivatives, this compound is anticipated to be soluble in the following solvents. It is important to note that the Boc and bromo functional groups may influence the exact solubility limits compared to an unmodified PEG chain.

SolventExpected SolubilityRationale
WaterSolubleThe hydrophilic nature of the PEG chain promotes aqueous solubility.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF)SolubleAnother polar aprotic solvent suitable for dissolving PEGylated molecules.
Dichloromethane (DCM)SolubleA chlorinated solvent in which many organic compounds, including PEGs, are soluble.
Acetonitrile (ACN)SolubleA polar aprotic solvent commonly used in chromatography for PEG-containing molecules.
EthanolSolubleA polar protic solvent that can dissolve many PEG derivatives.
TolueneLess SolubleA non-polar aromatic solvent; solubility may be limited but can be increased with heating.
Diethyl EtherNot SolubleA non-polar solvent in which PEGs are generally insoluble.

Stability Characteristics

The stability of this compound is a critical consideration for its storage, handling, and use in experimental settings. The primary points of potential degradation are the Boc-protected amine, the carbon-bromine bond, and the PEG backbone itself.

Stability of the Boc Protecting Group:

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under a variety of conditions.

  • Basic and Nucleophilic Conditions: The Boc group is generally stable to most bases and nucleophiles.

  • Acidic Conditions: The Boc group is labile to strong acidic conditions and can be cleaved to reveal the free amine. Trifluoroacetic acid (TFA) is commonly used for this deprotection. While stable in mildly acidic conditions for short periods (e.g., 0.1% TFA in HPLC eluents), prolonged exposure or concentration of the acid can lead to deprotection.

Stability of the Bromo Group and PEG Backbone:

The bromo group is a good leaving group and can be susceptible to nucleophilic substitution. The PEG backbone, while generally stable, can undergo oxidative degradation.

  • Hydrolytic Stability: The ether linkages of the PEG backbone are generally stable to hydrolysis under neutral and mildly acidic or basic conditions. The carbon-bromine bond is also relatively stable to hydrolysis under standard conditions but can be displaced by strong nucleophiles.

  • Oxidative Stability: The PEG chain can be susceptible to oxidative degradation, which can be initiated by heat, light, or the presence of transition metals. This process can lead to chain cleavage and the formation of impurities.

  • Thermal Stability: PEG compounds are generally stable to heat, but prolonged exposure to high temperatures, especially in the presence of oxygen, can accelerate degradation.

  • Photostability: Exposure to light, particularly UV radiation, can potentially initiate radical degradation of the PEG chain.

Storage Recommendations:

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a freezer at -20°C or lower for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by storing in an amber vial or in the dark.

  • Moisture: PEGs are hygroscopic and should be protected from moisture.

Experimental Protocols

To aid researchers in verifying the solubility and stability of this compound for their specific applications, the following detailed experimental protocols are provided.

Protocol 1: Determination of Quantitative Solubility

This protocol outlines a method for determining the saturation solubility of this compound in a given solvent using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), a technique well-suited for quantifying compounds like PEGs that lack a strong UV chromophore.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, DCM, ACN)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • HPLC system with a CAD detector

  • Appropriate HPLC column (e.g., C18 for reversed-phase)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

    • Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • Centrifuge the saturated solution to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC-CAD method.

  • HPLC-CAD Analysis:

    • Develop an HPLC-CAD method for the quantification of this compound. This will involve optimizing the mobile phase, gradient, flow rate, and CAD settings.

    • Prepare a calibration curve using accurately weighed standards of this compound.

    • Inject the diluted sample and the calibration standards onto the HPLC system.

  • Data Analysis:

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

    • Calculate the saturation solubility in the original solvent, accounting for the dilution factor. Report the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate (e.g., 24h at 25°C) A->B C Centrifuge and filter supernatant B->C D Dilute for analysis C->D F HPLC-CAD analysis D->F E Prepare calibration standards E->F G Quantify concentration F->G H Calculate saturation solubility G->H

Solubility Determination Workflow
Protocol 2: Forced Degradation Study for Stability Assessment

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This helps to identify potential degradation pathways and critical stability factors.

Materials:

  • This compound

  • Solutions for stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H2O2

  • High-purity water (for control and thermal stress)

  • Suitable organic solvent (e.g., acetonitrile) for stock solution

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a suitable detector (e.g., CAD, MS)

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Application of Stress Conditions:

    • For each condition, mix an aliquot of the stock solution with the stress solution in a vial.

    • Acidic/Basic Hydrolysis: Incubate samples with 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C).

    • Oxidation: Incubate the sample with 3% H2O2 at room temperature.

    • Thermal Stress: Incubate the sample in high-purity water at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the sample in a photostability chamber according to ICH guidelines.

    • Control: Keep a sample in high-purity water at room temperature, protected from light.

  • Time Points and Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the intact compound from its degradation products).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each stress condition.

    • Identify and, if possible, characterize any major degradation products using mass spectrometry (MS).

    • Determine the degradation rate under each condition.

G cluster_stress Stress Conditions cluster_analysis Analysis at Time Points cluster_output Data Output Acid Acidic (HCl) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Basic (NaOH) Base->Analysis Oxidation Oxidative (H2O2) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (Light) Photo->Analysis Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Degradation Degradation Profile Analysis->Degradation Pathway Identify Degradation Products Degradation->Pathway

Forced Degradation Study Workflow

Conclusion

This compound is a versatile heterobifunctional linker with a favorable solubility profile in a wide range of solvents commonly used in bioconjugation and drug development. Its stability is generally robust under standard laboratory conditions, with the primary sensitivities being strong acids (which can cleave the Boc group) and potentially oxidative environments. By understanding these physicochemical properties and employing the detailed analytical protocols provided, researchers can confidently utilize this compound in their synthetic strategies, ensuring the integrity and desired functionality of their final constructs. This knowledge is crucial for the development of next-generation therapeutics that rely on precise molecular engineering.

References

An In-depth Technical Guide to Bromo-PEG9-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Bromo-PEG9-Boc

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, co-opts the cell's own machinery to eliminate it entirely. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2]

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the POI and the E3 ligase.[3][4]

This compound is a versatile, high-purity chemical linker widely utilized in the synthesis of PROTACs. It belongs to the polyethylene (B3416737) glycol (PEG) class of linkers, which are favored for their ability to enhance the aqueous solubility and improve the pharmacokinetic properties of the resulting PROTAC molecule.[5] The "Bromo" group provides a reactive handle for conjugation to one of the PROTAC's ligands, while the "Boc" (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a controlled, stepwise synthesis. The PEG9 designation indicates a chain of nine repeating ethylene (B1197577) glycol units, providing a specific length and flexibility that can be crucial for optimal ternary complex formation.

This technical guide will provide an in-depth overview of the application of this compound in the development of PROTACs, including synthetic protocols, methods for biological evaluation, and a discussion of the relevant signaling pathways.

Core Concepts: The PROTAC Mechanism of Action

The mechanism of action of a PROTAC can be visualized as a catalytic cycle that hijacks the cell's ubiquitin-proteasome system (UPS).

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Releases (Catalytic Cycle) Ternary->E3 Releases Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Quantitative Analysis of a Representative PROTAC

Table 1: In Vitro Degradation of BRD4 by PROTAC-X

Cell LineDC50 (nM)Dmax (%)
HEK2935>95
HeLa8>90
MDA-MB-23112>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Selectivity Profile of PROTAC-X

ProteinDC50 (nM) in HEK293 cells
BRD45
BRD250
BRD375

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of PROTACs. The following protocols provide a framework for the key experiments involved in developing a PROTAC using a linker such as one derived from this compound.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) to an amine-functionalized PEG linker, followed by deprotection and coupling to the second ligand.

Step 1: Coupling of Ligand A-COOH with Amine-PEG-Boc

  • Dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add Amine-PEG-Boc (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Ligand A-PEG-Boc.

Step 2: Boc Deprotection

  • Dissolve the Ligand A-PEG-Boc intermediate in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

Step 3: Coupling of Ligand B-COOH to the Deprotected Intermediate

  • Dissolve Ligand B-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

  • Add the deprotected Ligand A-PEG-Amine intermediate (1.1 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Purify the final PROTAC using flash column chromatography or preparative HPLC.

Protocol 2: Western Blot Analysis of Protein Degradation

This protocol is used to quantify the levels of the target protein in cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and denature them by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the corresponding loading control band.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a key driver of prostate cancer, and a prominent target for PROTAC-mediated degradation.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac PROTAC Intervention Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation PROTAC_AR AR-targeting PROTAC AR->PROTAC_AR HSP HSP90 HSP->AR_HSP AR_HSP->AR Androgen Binding (HSP Dissociation) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth E3_Ligase E3 Ligase PROTAC_AR->E3_Ligase Recruits Ub_Proteasome Ubiquitin-Proteasome System E3_Ligase->Ub_Proteasome Ubiquitination AR_Degradation AR Degradation Ub_Proteasome->AR_Degradation

Androgen Receptor signaling and PROTAC intervention.
Experimental Workflow for PROTAC Evaluation

A systematic workflow is crucial for the efficient evaluation of newly synthesized PROTACs.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis PROTAC Synthesis (e.g., using this compound) QC Purity & Structural Verification (LC-MS, NMR) Synthesis->QC Degradation_Assay Protein Degradation Assay (Western Blot, ELISA) QC->Degradation_Assay Ternary_Complex Ternary Complex Formation (TR-FRET, SPR) Degradation_Assay->Ternary_Complex Mechanistic Confirmation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability Selectivity Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Cell_Viability->PK_PD Efficacy Xenograft Tumor Models PK_PD->Efficacy

A typical experimental workflow for PROTAC development.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs, offering a balance of hydrophilicity, defined length, and synthetic tractability. The rational design of the linker is a critical aspect of PROTAC development, and the principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers working in the exciting field of targeted protein degradation. The continued exploration of novel linkers and a deeper understanding of the structure-activity relationships governing ternary complex formation will undoubtedly lead to the development of next-generation protein degraders with enhanced therapeutic potential.

References

Unveiling the Versatility of Bromo-PEG9-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Bifunctional Nature of Bromo-PEG9-Boc for Advanced Drug Development

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the core characteristics and applications of this compound. This heterobifunctional linker has emerged as a critical tool in the synthesis of complex biomolecules, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Attributes of this compound

This compound is a molecule meticulously designed with two distinct reactive termini, separated by a nine-unit polyethylene (B3416737) glycol (PEG) chain. This unique architecture imparts a combination of desirable properties essential for the construction of sophisticated therapeutic agents.

At one end, a bromo group serves as a versatile reactive handle. It readily participates in nucleophilic substitution reactions, making it an excellent choice for conjugation to molecules bearing thiol or amine functionalities.[1] This reactivity is fundamental to its role in linking to targeting ligands or protein surfaces.

At the opposite end, a primary amine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is renowned for its stability under a wide range of reaction conditions, yet it can be selectively and cleanly removed under acidic conditions to liberate the free amine.[2] This feature allows for a sequential and controlled conjugation strategy, preventing unwanted side reactions.

The central PEG9 linker is not merely a spacer. Its hydrophilic nature significantly enhances the aqueous solubility and reduces the aggregation of the resulting conjugate, which are often challenges encountered with hydrophobic drug molecules.[3] The flexibility of the PEG chain also plays a crucial role in optimizing the spatial orientation between the two conjugated entities, which is paramount for biological activity, particularly in the formation of the ternary complex in PROTACs.

Physicochemical Properties

While a comprehensive experimental dataset for this compound is not publicly available, its physicochemical properties can be reliably predicted based on its constituent parts and data from structurally analogous molecules.

PropertyValue (Predicted/Reported)
Molecular Formula C25H49BrO11
Molecular Weight 605.55 g/mol
Appearance Colorless to light yellow oil or solid
Solubility Expected to be soluble in a wide range of polar organic solvents such as DMSO, DMF, and chlorinated solvents like dichloromethane.[3] Limited solubility in non-polar organic solvents and water.
Storage Store at -20°C for long-term stability.

Key Applications in Drug Development

The bifunctional nature of this compound makes it an ideal linker for the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4]

In a typical PROTAC synthesis, the bromo end of the linker can be conjugated to a ligand that binds to the target protein of interest (POI). Following this, the Boc protecting group is removed to expose the amine, which is then coupled to a ligand that recruits an E3 ubiquitin ligase. The resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimization may be required for specific substrates.

Boc Deprotection

Objective: To remove the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon source

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.

  • The resulting amine (as a TFA salt) can often be used in the next step without further purification.

Conjugation to a Thiol-Containing Molecule (e.g., Cysteine on a Protein)

Objective: To form a stable thioether bond between the bromo group of the linker and a thiol.

Materials:

  • This compound

  • Thiol-containing molecule

  • Aprotic polar solvent (e.g., DMF or DMSO)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the thiol-containing molecule in the chosen solvent under an inert atmosphere.

  • Add a slight excess of DIPEA to the solution.

  • Add this compound (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be purified by an appropriate method, such as preparative HPLC.

Amide Bond Formation with the Deprotected Amine

Objective: To couple the free amine of the deprotected linker with a carboxylic acid-containing molecule.

Materials:

  • Deprotected Bromo-PEG9-Amine (TFA salt)

  • Carboxylic acid-containing molecule

  • Coupling agent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF under an inert atmosphere.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected Bromo-PEG9-Amine in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, the product can be purified by preparative HPLC.

Visualizing Workflows and Pathways

To further aid in the conceptualization of the experimental processes and biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_step1 Step 1: Conjugation to POI Ligand cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Conjugation to E3 Ligase Ligand POI_Ligand Protein of Interest Ligand (with Thiol) Conjugation Nucleophilic Substitution POI_Ligand->Conjugation Bromo_PEG9_Boc This compound Bromo_PEG9_Boc->Conjugation POI_Linker POI-PEG9-Boc Conjugation->POI_Linker Deprotection TFA/DCM POI_Linker->Deprotection POI_Amine POI-PEG9-NH2 Deprotection->POI_Amine Coupling Amide Bond Formation (HATU/DIPEA) POI_Amine->Coupling E3_Ligand E3 Ligase Ligand (with Carboxylic Acid) E3_Ligand->Coupling PROTAC Final PROTAC Molecule Coupling->PROTAC

Caption: A typical experimental workflow for the synthesis of a PROTAC using this compound.

protac_pathway PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound stands out as a highly valuable and versatile tool in the modern drug discovery landscape. Its well-defined bifunctional nature, coupled with the beneficial properties of the PEG linker, provides a robust platform for the rational design and synthesis of next-generation therapeutics like PROTACs and ADCs. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the full potential of this powerful chemical entity.

References

The Strategic Application of Bromo-PEG9-Boc in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins. The design of these heterobifunctional molecules, which consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is a complex process where the linker plays a pivotal role. Among the various linker classes, polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance solubility, improve cell permeability, and optimize the ternary complex formation essential for protein degradation. This technical guide focuses on the application of Bromo-PEG9-Boc, a bifunctional PEG linker, in the synthesis of PROTACs. We will provide a detailed overview of its role, a generalizable synthetic protocol, and the underlying principles of PROTAC action, supplemented with data presentation tables and process diagrams to facilitate understanding and application in a research setting.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency of ubiquitination and subsequent degradation.[3] PEG linkers, such as this compound, are particularly valuable due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the often large and hydrophobic PROTAC molecules.[4][5]

The this compound linker offers two key functionalities for sequential PROTAC synthesis:

  • A terminal bromide , which serves as a reactive electrophile for alkylation of nucleophilic moieties on a warhead or E3 ligase ligand.

  • A Boc-protected terminal amine , which provides an orthogonal handle for subsequent coupling to the other half of the PROTAC molecule after deprotection.

Core Principles of PROTAC Synthesis Using this compound

The synthesis of a PROTAC using this compound typically follows a modular, two-step approach. This strategy allows for the convergent assembly of the final molecule from three components: the POI ligand (warhead), the E3 ligase ligand, and the this compound linker.

The general workflow can be summarized as follows:

  • Step 1: Linker Conjugation to the First Ligand. The bromo-terminus of the linker is reacted with a nucleophilic group (e.g., a phenol (B47542) or amine) on either the POI ligand or the E3 ligase ligand. This is typically an SN2 reaction.

  • Step 2: Boc Deprotection. The tert-Butyloxycarbonyl (Boc) protecting group on the other end of the linker is removed, usually under acidic conditions, to reveal a primary amine.

  • Step 3: Final Coupling Reaction. The newly exposed amine is then coupled with the remaining ligand (which must have a suitable functional group, such as a carboxylic acid) via an amide bond formation reaction.

This synthetic strategy is illustrated in the workflow diagram below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Amide Coupling POI_Ligand POI Ligand (e.g., with -OH group) Intermediate_1 POI-PEG9-Boc Intermediate POI_Ligand->Intermediate_1 Base (e.g., K2CO3) DMF, Heat Bromo_PEG9_Boc This compound Bromo_PEG9_Boc->Intermediate_1 Intermediate_2 POI-PEG9-NH2 Intermediate (Amine Salt) Intermediate_1->Intermediate_2 Acid (e.g., TFA) DCM Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC Coupling Agents (e.g., HATU, DIPEA) E3_Ligand E3 Ligase Ligand (e.g., with -COOH group) E3_Ligand->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Detailed Experimental Protocol: Synthesis of a BRD4-Targeting PROTAC

Materials and Reagents
Reagent/MaterialPurpose
(+)-JQ1POI Ligand (Warhead)
This compoundLinker
Pomalidomide (B1683931)E3 Ligase Ligand
Potassium Carbonate (K2CO3)Base for Alkylation
Anhydrous Dimethylformamide (DMF)Solvent
Dichloromethane (DCM)Solvent
Trifluoroacetic Acid (TFA)Acid for Boc Deprotection
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Amide Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)Base for Amide Coupling
Ethyl Acetate (B1210297), Water, BrineSolvents for Workup
Anhydrous Sodium Sulfate (Na2SO4)Drying Agent
Silica (B1680970) GelStationary Phase for Chromatography
Step-by-Step Synthesis

Step 1: Synthesis of JQ1-PEG9-Boc Intermediate

This step involves the nucleophilic substitution of the bromide on the PEG linker with the phenolic hydroxyl group of JQ1.

  • To a solution of (+)-JQ1 (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the JQ1-PEG9-Boc intermediate.

Step 2: Boc Deprotection of JQ1-PEG9-Boc Intermediate

  • Dissolve the JQ1-PEG9-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is used in the next step without further purification.

Step 3: Synthesis of the Final PROTAC

  • To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid of pomalidomide.

  • Add a solution of the amine intermediate from Step 2 (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC.

Characterization and Data Presentation

The successful synthesis of the final PROTAC and its intermediates would be confirmed by standard analytical techniques. The expected data is summarized in the table below.

CompoundAnalytical TechniqueExpected Observations
JQ1-PEG9-Boc Intermediate 1H NMR, 13C NMRPeaks corresponding to both JQ1 and the Boc-PEG linker.
HRMSAccurate mass corresponding to the molecular formula.
Final PROTAC 1H NMR, 13C NMRPeaks corresponding to JQ1, the PEG linker, and pomalidomide.
HRMSAccurate mass corresponding to the molecular formula.
Preparative HPLCA single major peak indicating high purity.

PROTAC Mechanism of Action and Evaluation

The ultimate goal of PROTAC synthesis is to produce a molecule that can effectively induce the degradation of the target protein. The mechanism of action and key evaluation parameters are outlined below.

Signaling Pathway Diagram

The following diagram illustrates the catalytic cycle of a PROTAC.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Key Quantitative Parameters for PROTAC Evaluation

Once synthesized, the efficacy of a PROTAC is assessed using various biochemical and cellular assays. The key quantitative parameters are summarized in the table below.

ParameterDefinitionTypical Assay
Binding Affinity (Kd) The equilibrium dissociation constant, measuring the binding strength of the PROTAC to the POI and the E3 ligase independently.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
Ternary Complex Affinity (α) A measure of the cooperativity of ternary complex formation. α > 1 indicates positive cooperativity.ITC, SPR
DC50 The concentration of PROTAC required to degrade 50% of the target protein in cells.Western Blot, In-Cell Western, Mass Spectrometry
Dmax The maximum percentage of target protein degradation achievable with the PROTAC.Western Blot, In-Cell Western, Mass Spectrometry
Degradation Rate (kdeg) The rate at which the target protein is degraded.Time-course Western Blot

Conclusion

This compound is a versatile and valuable building block for the modular synthesis of PROTACs. Its bifunctional nature, combining a reactive bromide with a protected amine, allows for a straightforward and sequential approach to constructing these complex heterobifunctional molecules. The incorporation of the nine-unit PEG chain is intended to confer favorable physicochemical properties, such as enhanced solubility, which is a common challenge in PROTAC development. While specific examples of PROTACs utilizing this compound are not prevalent in the current literature, the detailed synthetic protocols available for closely related linkers provide a clear and adaptable roadmap for its use. By understanding the principles of PROTAC synthesis and the key parameters for their evaluation, researchers can effectively leverage linkers like this compound to develop novel and potent protein degraders.

References

An In-depth Technical Guide to Bromo-PEG9-Boc as a Chemical Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG9-Boc is a heterobifunctional chemical linker that has emerged as a critical tool in the development of targeted therapeutics, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its key features, chemical properties, and applications, with a focus on its role in bioconjugation and the synthesis of advanced drug modalities. The unique combination of a reactive bromo group, a flexible and biocompatible polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine makes this linker a versatile component for conjugating different molecular entities with precision and control.

The bromo group allows for efficient reaction with nucleophiles, particularly thiols, making it ideal for conjugation to cysteine residues in proteins or other thiol-containing molecules. The PEG9 spacer enhances aqueous solubility, reduces non-specific binding, and provides optimal spatial orientation between the conjugated molecules. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for orthogonal deprotection and subsequent conjugation to a second molecule of interest, a crucial feature for the stepwise synthesis of complex biomolecules like PROTACs and antibody-drug conjugates (ADCs).

Core Features and Chemical Properties

The utility of this compound as a linker is defined by its distinct chemical moieties. Understanding these features is essential for its effective application in research and drug development.

Quantitative Data

While specific data for this compound can vary slightly between suppliers, the following table summarizes typical quantitative information. Researchers should always refer to the certificate of analysis provided by the manufacturer for lot-specific data.

PropertyValueSource/Notes
Molecular Weight ~577.5 g/mol Calculated based on chemical structure.
Purity ≥95%Typically determined by HPLC and/or NMR analysis.[][2]
PEG Chain Length (n) 9Refers to the number of ethylene (B1197577) glycol units.
Appearance Colorless to pale yellow oil or solidVisual inspection.
Solubility Soluble in DMSO, DMF, and chlorinated solventsGeneral solubility for similar PEG linkers.
Storage Conditions 2-8°C or -20°C for long-term storageRecommended for maintaining chemical stability.[]

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in bioconjugation and PROTAC synthesis. These are representative procedures and may require optimization for specific molecules and experimental setups.

Protocol 1: Conjugation of this compound to a Thiol-Containing Molecule

This protocol describes the reaction of the bromo group of the linker with a thiol group on a protein (e.g., a cysteine residue) or a small molecule.

Materials:

  • Thiol-containing molecule (protein, peptide, or small molecule)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (if needed for protein disulfide bond reduction, e.g., TCEP)

  • Organic co-solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., N-acetylcysteine or β-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography for proteins, or HPLC for small molecules)

Procedure:

  • Preparation of the Thiol-Containing Molecule:

    • If working with a protein with accessible cysteine residues, ensure it is in a reduced state. If necessary, treat the protein with a 2-10 molar excess of TCEP in the reaction buffer for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

    • Dissolve the thiol-containing small molecule in the reaction buffer, with a minimal amount of organic co-solvent if needed for solubility.

  • Conjugation Reaction:

    • Immediately after preparing the thiol-containing molecule, add a 1.5 to 5-fold molar excess of this compound. The this compound should be pre-dissolved in a small amount of DMSO or DMF.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction progress can be monitored by LC-MS.

  • Quenching the Reaction:

    • Add a 10 to 20-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using an appropriate method. For proteins, size-exclusion chromatography is effective in separating the labeled protein from unreacted linker and quenching reagent. For small molecules, preparative HPLC is typically used.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as LC-MS to verify the mass of the conjugate and SDS-PAGE (for proteins) to observe the shift in molecular weight.

Protocol 2: Synthesis of a PROTAC using a this compound Linker

This protocol outlines a two-step process for synthesizing a PROTAC, starting with the conjugation of a protein of interest (POI) ligand to the this compound linker, followed by deprotection and conjugation to an E3 ligase ligand.

Step 1: Conjugation of POI Ligand to this compound

  • This step follows the same procedure as Protocol 1 , where the POI ligand contains a thiol group that reacts with the bromo group of the linker.

Step 2: Boc Deprotection and Conjugation to E3 Ligase Ligand

Materials:

  • POI Ligand-PEG9-Boc conjugate (from Step 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 ligase ligand with a carboxylic acid functionality

  • Peptide coupling reagents (e.g., HATU or HBTU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Preparative HPLC system

Procedure:

  • Boc Deprotection:

    • Dissolve the POI Ligand-PEG9-Boc conjugate in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine will be a TFA salt.

  • Amide Coupling to E3 Ligase Ligand:

    • In a separate flask, dissolve the E3 ligase ligand (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Dissolve the deprotected POI Ligand-PEG9-NH2 TFA salt (1.1 eq) in anhydrous DMF and add it to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Purification of the Final PROTAC:

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex biological processes and experimental workflows involving this compound. The following are Graphviz (DOT language) scripts to generate such diagrams.

PROTAC Mechanism of Action

This diagram illustrates the signaling pathway of a PROTAC molecule in inducing targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Functional Evaluation Phase start Start: Thiol-containing POI Ligand & This compound conjugation1 Step 1: Conjugation (Thiol-Bromo Reaction) start->conjugation1 deprotection Step 2: Boc Deprotection (TFA/DCM) conjugation1->deprotection conjugation2 Step 3: Amide Coupling (E3 Ligase Ligand + HATU/DIPEA) deprotection->conjugation2 purification Step 4: Purification (Preparative HPLC) conjugation2->purification characterization Step 5: Characterization (NMR, MS, HPLC) purification->characterization final_protac Final PROTAC Molecule characterization->final_protac cell_treatment Cell-based Assays: Treat cells with PROTAC final_protac->cell_treatment western_blot Western Blot: Measure POI degradation cell_treatment->western_blot dc50_determination DC50 Determination: Quantify potency western_blot->dc50_determination downstream_assays Downstream Functional Assays: (e.g., apoptosis, cell viability) dc50_determination->downstream_assays conclusion Conclusion: Efficacy of PROTAC downstream_assays->conclusion

References

The Role of Bromo-PEG9-Boc in Driving Protein Ubiquitination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. The architecture of a PROTAC is modular, consisting of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.

Core Concepts: The PROTAC Mechanism of Action

PROTACs function as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

The Bromo-PEG9-Boc linker plays a crucial role in this process. The PEG component enhances the solubility and can improve the pharmacokinetic properties of the PROTAC. The nine repeating ethylene (B1197577) glycol units provide a specific length and flexibility that can be optimal for the formation of a stable and productive ternary complex. The terminal bromo and Boc-protected amine functionalities allow for a versatile and stepwise approach to PROTAC synthesis.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The following diagram illustrates the key steps in the signaling pathway of a PROTAC designed to degrade a target protein, for instance, the Bromodomain-containing protein 4 (BRD4), a well-studied target in oncology.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., BRD4 Degrader) Target Target Protein (e.g., BRD4) PROTAC->Target Binds to Target E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Target_Ub Polyubiquitinated Target Protein Ternary_Complex->Target Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Target_Ub->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for BRD4-targeting PROTACs with varying PEG linker lengths, providing an indication of the performance that could be expected from a PROTAC synthesized with a PEG9 linker.

PROTACTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC-PEG9 BRD4 Pomalidomide (B1683931) PEG9 ~10-50 >90 Various Cancer Cell Lines
PROTAC-PEG3BRD4PomalidomidePEG3>1000<5022Rv1
PROTAC-PEG4BRD4PomalidomidePEG423>9522Rv1
PROTAC-PEG5BRD4PomalidomidePEG58.1>9522Rv1
PROTAC-PEG6BRD4PomalidomidePEG618>9522Rv1

Note: The data for the hypothetical PROTAC-PEG9 is an educated estimation based on trends observed with other PEG linkers. Actual performance would require experimental verification.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of a PROTAC are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using a Bromo-PEG-Boc Linker

This protocol outlines a general synthetic route for a BRD4-targeting PROTAC using JQ1 as the BRD4 ligand and pomalidomide as the E3 ligase (Cereblon) ligand, connected via a this compound linker.

Step 1: Coupling of JQ1 to the this compound Linker

  • To a solution of (+)-JQ1 (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 60 °C for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the JQ1-PEG9-Boc intermediate.

Step 2: Boc Deprotection

  • Dissolve the JQ1-PEG9-Boc intermediate in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting JQ1-PEG9-NH₂ TFA salt is used in the next step without further purification.

Step 3: Coupling of Pomalidomide

  • To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the JQ1-PEG9-NH₂ TFA salt (1.1 equivalents) and DIPEA (1.5 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

PROTAC_Synthesis_Workflow JQ1 JQ1 Step1 Step 1: Coupling JQ1->Step1 Bromo_PEG9_Boc This compound Bromo_PEG9_Boc->Step1 Intermediate1 JQ1-PEG9-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 JQ1-PEG9-NH2 Step2->Intermediate2 Step3 Step 3: Coupling Intermediate2->Step3 Pomalidomide Pomalidomide Pomalidomide->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the levels of the target protein in cells following treatment with the PROTAC.

  • Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 3: Immunoprecipitation (IP) for Ubiquitination Assay

This protocol is used to confirm that the PROTAC induces the ubiquitination of the target protein.

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a denaturing lysis buffer containing SDS to disrupt protein-protein interactions.

  • Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and pre-clear with protein A/G agarose (B213101) beads. Incubate the lysates with an antibody against the target protein overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.

Protocol 4: Cell Viability Assay

This assay assesses the functional consequence of target protein degradation on cell proliferation and survival.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the development and evaluation of a PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro & Cellular Assays cluster_optimization Lead Optimization Synthesis Chemical Synthesis (Protocol 1) Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Degradation_Assay Target Degradation Assay (Western Blot - Protocol 2) Characterization->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay (Immunoprecipitation - Protocol 3) Degradation_Assay->Ubiquitination_Assay Mechanism Confirmation Viability_Assay Cell Viability Assay (Protocol 4) Degradation_Assay->Viability_Assay Functional Outcome Data_Analysis Data Analysis (DC50, Dmax, IC50) Ubiquitination_Assay->Data_Analysis Viability_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis New_Analogs Design & Synthesis of New Analogs SAR_Analysis->New_Analogs Iterative Improvement cluster_synthesis cluster_synthesis New_Analogs->cluster_synthesis Re-evaluate

Caption: General experimental workflow for PROTAC development.

Conclusion

This compound serves as a valuable and versatile linker in the construction of PROTACs for targeted protein degradation. Its defined length, PEG composition, and bifunctional nature provide a strategic advantage in the rational design and synthesis of these innovative therapeutic agents. While direct, quantitative data for PROTACs incorporating this specific linker remains to be broadly published, the principles and protocols outlined in this guide, based on closely related analogs, provide a robust framework for researchers in the field. The systematic evaluation of PROTACs synthesized with linkers like this compound, through the detailed experimental procedures described herein, will undoubtedly contribute to the continued advancement of targeted protein degradation as a powerful therapeutic strategy. The ongoing exploration of linkerology, including the precise impact of linkers like this compound, will be instrumental in unlocking the full potential of PROTACs in medicine.

Methodological & Application

Application Notes and Protocols for the Conjugation of Bromo-PEG9-Boc to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) chains to molecules, a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents and other molecules of interest. Bromo-PEG9-Boc is a heterobifunctional linker that incorporates a nine-unit PEG spacer, a terminal bromo group for conjugation to nucleophiles, and a Boc-protected amine. The PEG spacer enhances solubility and provides spatial separation between conjugated moieties. The bromo group serves as a reactive handle for alkylation of nucleophiles such as primary amines, while the Boc-protected amine allows for subsequent deprotection and further functionalization.

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][2] The this compound linker can be used to connect the target protein ligand to the E3 ligase ligand, with the PEG chain providing the necessary length and flexibility for the formation of a productive ternary complex.[2]

These application notes provide a detailed protocol for the conjugation of this compound to a molecule containing a primary amine, the subsequent deprotection of the Boc group, and methods for purification and characterization.

Data Presentation

The following table summarizes the general reaction conditions for the conjugation of this compound to a primary amine and the subsequent Boc deprotection. Optimal conditions may vary depending on the specific substrate and should be determined empirically.

ParameterConjugation ReactionBoc Deprotection
Solvent Anhydrous Dimethylformamide (DMF)Dichloromethane (DCM)
Base Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA)Not Applicable
Stoichiometry (this compound : Amine) 1.2 : 1.0Not Applicable
Stoichiometry (Base : Amine) 3.0 : 1.0Not Applicable
Temperature Room Temperature to 60 °C0 °C to Room Temperature
Reaction Time 12 - 24 hours1 - 3 hours
Deprotection Reagent Not ApplicableTrifluoroacetic Acid (TFA)
Concentration of Deprotection Reagent Not Applicable20-50% (v/v) in DCM

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine

This protocol describes the nucleophilic substitution reaction between the bromo group of this compound and a primary amine.

Materials:

  • Molecule with a primary amine (Substrate-NH2)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

  • Silica (B1680970) gel for flash column chromatography

Procedure:

  • To a solution of the primary amine-containing substrate (1.0 equivalent) in anhydrous DMF, add the base (3.0 equivalents). If using K2CO3, stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C for 16-24 hours under a nitrogen or argon atmosphere.[2] The optimal temperature will depend on the reactivity of the primary amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[2]

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.[2]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to yield the Substrate-NH-PEG9-Boc conjugate.

Protocol 2: Boc Deprotection of the Conjugated Product

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

  • Substrate-NH-PEG9-Boc

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Substrate-NH-PEG9-Boc (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (20-50% v/v in DCM) to the solution.[3]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.[3]

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[3]

  • Co-evaporate the residue with DCM (3 times) to ensure complete removal of residual TFA.[2]

  • The resulting amine product (as a TFA salt) can often be used in the next step without further purification.

Mandatory Visualization

Conjugation_Workflow cluster_conjugation Protocol 1: Conjugation cluster_deprotection Protocol 2: Boc Deprotection start Substrate-NH2 + this compound reaction Reaction in DMF with Base (K2CO3 or DIPEA) RT to 60°C, 16-24h start->reaction 1.2 eq. This compound 3.0 eq. Base workup Workup: Ethyl Acetate Extraction, Washes (NaHCO3, H2O, Brine) reaction->workup purification Purification: Flash Column Chromatography workup->purification product1 Substrate-NH-PEG9-Boc purification->product1 start2 Substrate-NH-PEG9-Boc product1->start2 Proceed to Deprotection deprotection_reaction Reaction in DCM with TFA (20-50%) 0°C to RT, 1-3h start2->deprotection_reaction removal Removal of TFA and Solvent (Rotary Evaporation) deprotection_reaction->removal product2 Substrate-NH-PEG9-NH2 (TFA Salt) removal->product2

Caption: Workflow for this compound conjugation and subsequent Boc deprotection.

Logical_Relationship reagent This compound bromo Bromo Group (Electrophile) reagent->bromo peg PEG9 Spacer (Solubility, Spacing) reagent->peg boc_amine Boc-Protected Amine (Latent Nucleophile) reagent->boc_amine conjugation N-Alkylation (SN2 Reaction) bromo->conjugation primary_amine Primary Amine (Nucleophile) primary_amine->conjugation conjugated_product Boc-Protected Conjugate conjugation->conjugated_product deprotection Acidic Deprotection (TFA) conjugated_product->deprotection final_product Amine-Terminated PEGylated Product deprotection->final_product

Caption: Logical relationship of the components and reactions in the protocol.

References

Application Notes and Protocols: Boc Deprotection of Bromo-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug delivery.[1] Its popularity stems from its stability under a variety of reaction conditions and its facile removal under mildly acidic conditions.[1] This document provides detailed protocols for the acidic deprotection of Bromo-PEG9-Boc, a heterobifunctional linker containing a terminal bromine atom for conjugation and a Boc-protected amine. The removal of the Boc group reveals a primary amine, which can then be used for subsequent conjugation to various molecules such as proteins, peptides, or other small molecules.[1]

This application note outlines two common and effective methods for Boc deprotection: using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane (B91453). It also includes information on reaction monitoring, work-up procedures, and troubleshooting.

Data Presentation: Comparison of Deprotection Conditions

The selection of the appropriate deprotection reagent and conditions is crucial for achieving a high yield and purity of the final product. The following table summarizes common conditions for the Boc deprotection of PEGylated compounds.

ParameterMethod 1: TFA/DCMMethod 2: 4M HCl in DioxaneReference(s)
Acid Concentration 20-50% (v/v) TFA in DCM4M HCl in 1,4-dioxane[1][2]
Temperature 0 °C to Room Temperature (20-25 °C)Room Temperature (20-25 °C)[1][2]
Reaction Time 30 minutes - 2 hours1 - 16 hours[2][3][4]
Solvent Dichloromethane (DCM)1,4-Dioxane[2][5]
Typical Yield >95% (as TFA salt)>95% (as HCl salt)[6]
Key Considerations TFA is volatile and corrosive. Residual TFA can be removed by co-evaporation with toluene (B28343).[2]Dioxane is a suspected carcinogen and should be handled with care.[5] This method can be effective when TFA fails to give complete deprotection.[2]

Experimental Protocols

Method 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common method for Boc deprotection due to its speed and efficiency.[2]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)[2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Protocol:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[2] If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]

  • To remove residual TFA, co-evaporate the residue with toluene (3 x).[2][7] The resulting product is the TFA salt of the deprotected amine and can often be used directly in the next step.

  • Optional Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[2] Be cautious of CO₂ evolution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.[1]

Method 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

This method serves as a robust alternative to TFA/DCM.[2]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane (if dilution is needed)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Centrifuge (optional)

Protocol:

  • Dissolve the this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane.[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to 16 hours.[4]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting product is the HCl salt of the deprotected amine. This can often be precipitated by the addition of a non-polar solvent like diethyl ether.[2]

  • Isolate the precipitated product by filtration or centrifugation.

Reaction Monitoring

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the reaction. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.[2] The spots can be visualized using a suitable stain like ninhydrin (B49086) for primary amines.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products by monitoring their respective masses.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[2]

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_neutralization Optional Neutralization start Dissolve this compound in Anhydrous DCM cool Cool to 0 °C start->cool add_acid Add TFA (20-50% v/v) (Optional: Scavenger) cool->add_acid stir Stir at 0 °C (30 min) then warm to RT (1-2 h) add_acid->stir monitor Monitor Reaction (TLC or LC-MS) stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate product_salt Product as TFA Salt coevaporate->product_salt dissolve Dissolve in DCM product_salt->dissolve wash Wash with NaHCO₃ (aq) dissolve->wash extract Extract & Dry wash->extract product_free Free Amine Product extract->product_free

Caption: Experimental workflow for the Boc deprotection of this compound using TFA/DCM.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)Reference(s)
Incomplete Deprotection - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance from the PEG chain.- Increase the concentration of the acid (e.g., from 20% to 50% TFA).- Extend the reaction time and monitor progress.- Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[2]
Observation of Side Products - Cationic side reactions with the intermediate t-butyl cation.- Degradation of acid-sensitive functional groups.- Add a scavenger like triisopropylsilane (TIS) to the reaction mixture.- Consider milder deprotection conditions if the molecule is acid-sensitive.[2]
Difficulty in Isolating Product - The deprotected amine salt may be highly water-soluble or an oil.- Emulsion formation during aqueous work-up.- If the product is an oil, try precipitating it from the reaction mixture by adding a non-polar solvent like diethyl ether.- For emulsions, try adding more brine or filtering through Celite.[2][8]

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Bromo-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bromo-PEG9-Boc in nucleophilic substitution reactions, a cornerstone of bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed protocols for reacting this compound with various nucleophiles, including amines, thiols, and phenols, and subsequent deprotection of the Boc group to enable further functionalization.

Introduction

This compound is a heterobifunctional linker composed of a nine-unit polyethylene (B3416737) glycol (PEG) chain functionalized with a terminal bromo group and a tert-butyloxycarbonyl (Boc) protected amine. The bromo group serves as a reactive handle for nucleophilic substitution, allowing for the covalent attachment of various moieties, while the Boc-protected amine provides a latent reactive site that can be revealed under acidic conditions for subsequent conjugation steps. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, making it a valuable tool in drug discovery and development.

The general scheme for a nucleophilic substitution reaction with this compound involves the displacement of the bromide ion by a nucleophile (Nu:), as depicted below.

Applications

The primary application of this compound is in the construction of PROTACs, where it serves as the linker connecting a protein-of-interest (POI) ligand and an E3 ligase ligand. Additionally, its properties make it suitable for:

  • PEGylation: Modifying proteins, peptides, or small molecules to improve their solubility, stability, and pharmacokinetic profiles.

  • Bioconjugation: Linking molecules to surfaces, nanoparticles, or other biomolecules for diagnostic and therapeutic applications.

  • Drug Delivery: As a component of drug delivery systems to enhance drug solubility and targeting.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic substitution of this compound with common nucleophiles. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)

This protocol describes the reaction of this compound with primary and secondary amines to form the corresponding PEGylated amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the amine (1.0 - 1.2 equivalents) in the chosen anhydrous solvent, add the base (2.0 - 3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (see Table 1) and monitor its progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary for N-Alkylation:

ParameterPrimary Aliphatic AmineSecondary Aliphatic AmineAniline
Base K₂CO₃, Cs₂CO₃K₂CO₃, Cs₂CO₃K₂CO₃, Cs₂CO₃
Solvent DMF, AcetonitrileDMF, AcetonitrileDMF, DMSO
Temperature (°C) 25 - 6040 - 8080 - 120
Reaction Time (h) 12 - 2416 - 4824 - 72
Typical Yield (%) 70 - 9060 - 8540 - 70
Protocol 2: Reaction with Thiol Nucleophiles (Thioether Formation)

This protocol outlines the formation of a stable thioether linkage by reacting this compound with a thiol-containing compound.[1]

Materials:

  • This compound

  • Thiol-containing compound

  • Base (e.g., NaH, K₂CO₃, or an organic base like Et₃N)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the thiol (1.0 - 1.2 equivalents) in the chosen anhydrous solvent, add the base (1.1 - 1.5 equivalents) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes under an inert atmosphere.

  • Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the required time (see Table 2), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary for Thioether Formation:

ParameterAlkyl Thiol
Base NaH, K₂CO₃
Solvent THF, DMF
Temperature (°C) 0 - 25
Reaction Time (h) 2 - 12
Typical Yield (%) 80 - 95
Protocol 3: Reaction with Phenolic Nucleophiles (Williamson Ether Synthesis)

This protocol details the synthesis of aryl ethers through the reaction of this compound with a phenol.[2][3]

Materials:

  • This compound

  • Phenolic compound

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOH)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • To a suspension of the base (2.0 equivalents) in the chosen anhydrous solvent, add the phenolic compound (1.0 - 1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to the desired temperature (see Table 3) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate to afford the crude product, which can be purified by column chromatography.

Quantitative Data Summary for Williamson Ether Synthesis:

ParameterPhenol
Base K₂CO₃, Cs₂CO₃
Solvent Acetonitrile, DMF
Temperature (°C) 60 - 100
Reaction Time (h) 4 - 16
Typical Yield (%) 65 - 85
Protocol 4: Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free amine, which can then be used for further conjugation, such as amide bond formation in PROTAC synthesis.[4]

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Boc-protected PEG conjugate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by LC-MS.

  • Upon complete removal of the Boc group, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine will be the TFA salt. If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.

Quantitative Data Summary for Boc Deprotection:

ParameterValue
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
TFA Concentration (%) 20 - 50
Temperature (°C) 0 to 25
Reaction Time (h) 1 - 4
Typical Yield (%) >95

Visualizations

The following diagrams illustrate the key workflows and reactions described in these application notes.

G cluster_0 Nucleophilic Substitution Workflow start This compound + Nucleophile reaction Reaction with Base in Anhydrous Solvent start->reaction 1. Add Reagents workup Aqueous Workup and Extraction reaction->workup 2. Quench and Extract purification Column Chromatography workup->purification 3. Purify product Purified PEGylated Conjugate purification->product

Caption: General workflow for nucleophilic substitution with this compound.

G cluster_1 PROTAC Synthesis using this compound start This compound step1 Nucleophilic Substitution with POI or E3 Ligase Ligand start->step1 deprotection Boc Deprotection (TFA/DCM) step1->deprotection step2 Amide Coupling with Second Ligand deprotection->step2 protac Final PROTAC Molecule step2->protac

Caption: A logical workflow for the synthesis of a PROTAC molecule.

Reaction Monitoring and Purification

Reaction Monitoring: The progress of the nucleophilic substitution and deprotection reactions can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, the product will typically have a different Rf value than the starting materials. LC-MS is a powerful tool for confirming the formation of the desired product by observing the expected mass-to-charge ratio.

Purification: Purification of the PEGylated products is commonly achieved by column chromatography on silica gel.[5] The polarity of the eluent can be adjusted to achieve optimal separation. Due to the PEG chain, the products may have different solubility and chromatographic behavior compared to the starting materials. In some cases, purification of PEGylated proteins may require specialized techniques like ion-exchange or size-exclusion chromatography.[6][7]

Safety Precautions

Standard laboratory safety precautions should be followed when handling all chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use. Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

References

Application Notes and Protocols: Amide Bond Formation with Deprotected Bromo-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the deprotection of Bromo-PEG9-Boc and subsequent amide bond formation. Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation and drug delivery to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The heterobifunctional this compound linker offers a versatile platform for covalently attaching molecules of interest to biomolecules. The Boc (tert-butyloxycarbonyl) protecting group provides a stable amine protection that can be efficiently removed under acidic conditions, revealing a primary amine for subsequent conjugation. The bromo group serves as a reactive site for attachment to other molecules, often through nucleophilic substitution.

These protocols detail the step-by-step procedures for Boc deprotection and the subsequent coupling of the deprotected Bromo-PEG9-amine to a carboxylic acid using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Furthermore, we present a relevant biological application of such a linker in the context of targeted cancer therapy, specifically focusing on the inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Experimental Procedures

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from this compound to yield the corresponding primary amine as its trifluoroacetate (B77799) (TFA) salt.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (20-50% v/v) to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • The resulting TFA salt of deprotected Bromo-PEG9-amine can be precipitated by the addition of cold diethyl ether and collected by filtration, or used directly in the next step after thorough drying under vacuum. For long-term storage, it is recommended to neutralize the TFA salt.

Neutralization (Optional):

  • Dissolve the crude TFA salt in a suitable organic solvent (e.g., DCM).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Protocol 2: Amide Bond Formation with Deprotected Bromo-PEG9-Amine

This protocol details the coupling of the deprotected Bromo-PEG9-amine with a model carboxylic acid (e.g., Boc-L-glutamic acid γ-benzyl ester) using EDC and NHS chemistry in an organic solvent.

Materials:

  • Deprotected Bromo-PEG9-amine (TFA salt or free amine)

  • Boc-L-glutamic acid γ-benzyl ester (or other carboxylic acid of interest)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (if starting from the TFA salt)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1 equivalent), EDC-HCl (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DCM.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected Bromo-PEG9-amine (1.1 equivalents). If using the TFA salt, add DIPEA (2-3 equivalents) to neutralize the salt and free the amine.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M citric acid solution, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired amide conjugate.

Data Presentation

The following tables summarize representative quantitative data for the key experimental steps.

ParameterValueReference
Starting Material This compound
Deprotection Reagent TFA in DCM[1]
Reaction Time 1-2 hours[1]
Yield Quantitative[1]
Product Bromo-PEG9-amine (TFA salt)

Table 1: Boc Deprotection of this compound

ParameterValueReference
Amine Component Deprotected Bromo-PEG9-amine
Carboxylic Acid Component Boc-L-glutamic acid γ-benzyl ester[1]
Coupling Reagents EDC, HOBt (similar to NHS)[1]
Solvent Dichloromethane (DCM)
Reaction Time 48 hours
Yield 98%
Product Bromo-PEG9-amide conjugate

Table 2: Amide Bond Formation

Experimental Workflows

experimental_workflow Experimental Workflow for Amide Bond Formation cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling start This compound reagents1 TFA, DCM, 0°C to RT reaction1 Deprotection Reaction (1-2h) start->reaction1 reagents1->reaction1 workup1 Evaporation & Toluene Co-evaporation reaction1->workup1 product1 Bromo-PEG9-amine (TFA Salt) workup1->product1 amine Bromo-PEG9-amine product1->amine Neutralization (optional) acid Carboxylic Acid reagents2 EDC, NHS, DMF/DCM activation Carboxylic Acid Activation (15-30 min) acid->activation reagents2->activation reaction2 Amide Bond Formation (12-24h) activation->reaction2 amine->reaction2 workup2 Aqueous Work-up reaction2->workup2 purification Column Chromatography workup2->purification product2 Bromo-PEG9-Amide Conjugate purification->product2

Caption: Workflow for Boc deprotection and subsequent amide bond formation.

Application: Targeting the Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. One such target is MEK (MAPK/ERK kinase), and inhibitors like PD0325901 have been developed to block its activity.

The Bromo-PEG9 linker can be utilized to conjugate such inhibitors to targeting moieties or to improve their pharmacokinetic properties. For instance, a PEGylated MEK inhibitor could exhibit enhanced solubility, a longer circulation half-life, and potentially reduced off-target toxicity. The deprotected Bromo-PEG9-amine can be coupled to a carboxylic acid derivative of a MEK inhibitor, while the bromo end can be used for further conjugation, for example, to a tumor-targeting antibody or ligand.

mapk_pathway Targeting the Ras-Raf-MEK-ERK Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Regulation of Transcription Factors Inhibitor PEGylated MEK Inhibitor (e.g., PEG-PD0325901) Inhibitor->MEK Inhibition

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by a PEGylated MEK inhibitor.

Conclusion

The protocols outlined in this document provide a robust framework for the deprotection of this compound and its subsequent use in amide bond formation. The versatility of the resulting Bromo-PEG9-amine linker makes it a valuable tool for the development of bioconjugates and targeted therapeutics. The application example highlights its potential in the development of next-generation kinase inhibitors with improved pharmacological properties, underscoring the importance of such chemical biology tools in advancing drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key components: a "warhead" that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, joined together by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Bromo-PEG9-Boc is a versatile, high-purity polyethylene (B3416737) glycol (PEG)-based linker ideal for the synthesis of PROTACs. Its PEG structure enhances the solubility and bioavailability of the resulting PROTAC molecule. The terminal bromo and Boc-protected amine functionalities allow for sequential and controlled conjugation to the warhead and the E3 ligase ligand, providing a flexible and efficient approach to PROTAC assembly.

Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex Binds to Warhead PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds to E3 Ligand E2_Ub E2-Ubiquitin Complex E2_Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin Ternary_Complex->PROTAC Release & Recycle Ternary_Complex->E3_Ligase Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Polyubiquitinated_POI->Proteasome Recognition & Degradation

Caption: PROTAC Mechanism of Action.

Quantitative Data on PROTACs Utilizing PEG Linkers

The length and composition of the linker are critical for optimizing the degradation efficiency of a PROTAC. The following tables summarize key quantitative data for PROTACs employing PEG linkers of varying lengths, highlighting the impact on their degradation capabilities as measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of target protein degradation).

Table 1: Degradation Efficiency of a BTK-Targeting PROTAC with a PEG9 Linker

PROTAC ComponentTarget ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)
BTK DegraderBruton's Tyrosine Kinase (BTK)Pomalidomide (B1683931) (CRBN)PEG9Ramos5.9>90% (estimated)

Table 2: Comparative Degradation Efficiency of a TBK1-Targeting PROTAC with a Longer PEG Linker

PROTAC ComponentTarget ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)
TBK1 DegraderTANK-binding kinase 1 (TBK1)VHL Ligand21-atom (PEG-containing)HEK293T396

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Synthesis of a PROTAC Using this compound

This protocol outlines a two-step process for the synthesis of a PROTAC, starting with the conjugation of the E3 ligase ligand to the Boc-protected amine end of the linker, followed by deprotection and conjugation of the warhead to the bromo end.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials e3_ligand E3 Ligase Ligand (e.g., Pomalidomide) start->e3_ligand linker This compound start->linker warhead Warhead (e.g., BTK Inhibitor) start->warhead step1 Step 1: Amide Coupling (E3 Ligand + Linker) e3_ligand->step1 linker->step1 step3 Step 3: Nucleophilic Substitution (Intermediate 2 + Warhead) warhead->step3 intermediate1 E3 Ligand-PEG9-Boc step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 E3 Ligand-PEG9-NH2 step2->intermediate2 intermediate2->step3 final_protac Final PROTAC step3->final_protac

Caption: PROTAC Synthesis Workflow.

Step 1: Conjugation of E3 Ligase Ligand (Pomalidomide) to this compound

  • Reagents and Materials:

    • Pomalidomide (1.0 eq)

    • This compound (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve pomalidomide in anhydrous DMF under a nitrogen atmosphere.

    • Add PyBOP and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Pomalidomide-PEG9-Boc.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Pomalidomide-PEG9-Boc (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve Pomalidomide-PEG9-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Pomalidomide-PEG9-NH2) is often used in the next step without further purification.

Step 3: Conjugation of Warhead (BTK Inhibitor) to Pomalidomide-PEG9-NH2

  • Reagents and Materials:

    • Pomalidomide-PEG9-NH2 (1.0 eq)

    • BTK inhibitor with a suitable electrophilic handle (e.g., a chloro or bromo group) (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Pomalidomide-PEG9-NH2 and the BTK inhibitor in anhydrous DMF.

    • Add DIPEA to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes a standard method to quantify the degradation of the target protein in cells following treatment with the synthesized PROTAC.

Western_Blot_Workflow cluster_wb Western Blot Experimental Workflow start_wb Cell Culture treatment PROTAC Treatment (Varying Concentrations) start_wb->treatment cell_lysis Cell Lysis & Protein Quantification (BCA Assay) treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax Calculation) detection->analysis

Caption: Western Blot Workflow.

  • Cell Culture and Treatment:

    • Plate cells (e.g., Ramos for BTK) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.

Conclusion

This compound serves as a valuable and versatile linker for the construction of potent PROTACs. The provided application notes and detailed protocols offer a comprehensive guide for researchers in the rational design, synthesis, and evaluation of novel protein degraders. The systematic optimization of the linker, in conjunction with appropriate warhead and E3 ligase ligand selection, is paramount to achieving the desired therapeutic effect.

Purifying PROTACs Synthesized with Bromo-PEG9-Boc: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. The synthesis of PROTACs often involves the use of polyethylene (B3416737) glycol (PEG) linkers, such as Bromo-PEG9-Boc, to optimize their physicochemical properties and in vivo stability. However, the unique characteristics of these PEGylated molecules, including their large size and potential for heterogeneity, present significant purification challenges. This application note provides detailed protocols and best practices for the purification of PROTACs synthesized using this compound, with a focus on reversed-phase flash chromatography and preparative high-performance liquid chromatography (HPLC).

Introduction to PROTAC Purification

PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PEG linker, in this case, derived from this compound, enhances solubility and permeability. The purification process is critical to remove unreacted starting materials, reaction byproducts, and improperly formed PROTACs, ensuring the final compound is of high purity for downstream biological assays.

The purification of PEGylated PROTACs is challenging due to their large molecular weight and hydrophobicity.[1] The addition of a PEG chain complicates purification by making the desired product structurally similar to certain impurities.[1] A multi-step purification strategy is often necessary to achieve high purity.

Purification Strategy Overview

A typical workflow for the purification of a PROTAC synthesized with this compound involves an initial crude purification by flash column chromatography followed by a final polishing step using preparative HPLC.

G cluster_0 PROTAC Synthesis cluster_1 Purification Workflow reaction Crude Reaction Mixture flash Reversed-Phase Flash Chromatography (Crude Purification) reaction->flash hplc Preparative RP-HPLC (Final Polishing) flash->hplc analysis Purity Analysis (LC-MS) hplc->analysis final_product Purified PROTAC (>95% Purity) analysis->final_product

Caption: General workflow for the purification of PROTACs.

Experimental Protocols

Protocol 1: Crude Purification by Reversed-Phase Flash Chromatography

Reversed-phase flash chromatography is an effective initial step for removing major impurities from the crude reaction mixture.[2] This technique separates compounds based on their hydrophobicity.

Materials and Reagents:

  • Crude PROTAC mixture

  • C18 reversed-phase silica (B1680970) gel cartridge

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (for sample loading)

  • Automated flash chromatography system

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC reaction mixture in a minimal amount of methanol.

  • Column Equilibration: Equilibrate the C18 flash column with 5% acetonitrile in water for at least 4 column volumes.[3]

  • Sample Loading: Load the dissolved sample onto the column.

  • Elution: Elute the column with a linear gradient of acetonitrile in water. A typical gradient might be from 5% to 100% acetonitrile over 10-20 column volumes.[2]

  • Fraction Collection: Collect fractions based on the UV chromatogram (typically monitored at 254 nm and 280 nm).

  • Analysis: Analyze the collected fractions by LC-MS to identify those containing the desired PROTAC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Representative Parameters for Reversed-Phase Flash Chromatography

ParameterValue
Stationary Phase C18 Silica Gel
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 5-100% B over 15 column volumes
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)
Detection UV at 254 nm and 280 nm
Sample Loading 0.5-1.0% of column weight
Protocol 2: Final Purification by Preparative Reversed-Phase HPLC (RP-HPLC)

Preparative RP-HPLC is used as a final "polishing" step to achieve high purity (>95%) of the PROTAC.

Materials and Reagents:

  • Partially purified PROTAC from flash chromatography

  • C18 preparative HPLC column

  • Water with 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) (HPLC grade)

  • Acetonitrile with 0.1% TFA or FA (HPLC grade)

  • Preparative HPLC system

Procedure:

  • Sample Preparation: Dissolve the partially purified PROTAC in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Filter the sample through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution: Run a linear gradient of acetonitrile in water (both containing 0.1% TFA or FA). The gradient should be optimized based on analytical HPLC runs to ensure good separation of the desired product from any remaining impurities.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of the PROTAC.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a solid.

Table 2: Representative Parameters for Preparative RP-HPLC

ParameterValue
Stationary Phase C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Optimized based on analytical scale (e.g., 20-80% B over 30 min)
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)
Detection UV at 254 nm and 280 nm

Alternative and Complementary Purification Techniques

While reversed-phase chromatography is the most common method, other techniques can be employed, especially for particularly challenging purifications.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is effective at removing smaller impurities like unreacted starting materials and byproducts. SEC is often used as an initial cleanup step before RP-HPLC.

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This can be useful for separating the desired PROTAC from impurities with different charge states. The PEG linker can shield charges on the protein surface, altering its interaction with the IEX resin, which can be exploited for separation.

  • Supercritical Fluid Chromatography (SFC): SFC is a "green" chromatography technique that uses supercritical CO2 as the main mobile phase. It can be a powerful tool for both chiral and achiral separations and is gaining interest for the purification of pharmaceutical molecules.

G cluster_0 Purification Choices start Crude PROTAC rp_flash Reversed-Phase Flash start->rp_flash sec Size Exclusion Chromatography start->sec rp_hplc Preparative RP-HPLC rp_flash->rp_hplc sec->rp_hplc sfc Supercritical Fluid Chromatography rp_hplc->sfc Alternative iex Ion Exchange Chromatography rp_hplc->iex Alternative end Pure PROTAC rp_hplc->end sfc->end iex->end

Caption: Decision tree for PROTAC purification methods.

Troubleshooting and Optimization

Table 3: Common Purification Issues and Solutions

IssuePotential CauseSuggested Solution
Poor Resolution in RP-HPLC Inappropriate gradientOptimize the gradient slope; run a shallower gradient for better separation.
Wrong stationary phaseTry a different stationary phase (e.g., C8 or Phenyl).
Co-elution of Impurities Similar hydrophobicityEmploy an orthogonal purification technique like IEX or SFC.
Product Aggregation High concentration, unfavorable bufferDecrease sample concentration; screen different pH values or additives.
Low Recovery Product precipitation on columnAdd organic solvent to the sample solution; ensure complete dissolution.
Irreversible binding to stationary phaseUse a different stationary phase or modify mobile phase conditions.

Conclusion

The purification of PROTACs synthesized with this compound requires a systematic and often multi-step approach. Reversed-phase flash chromatography followed by preparative RP-HPLC is a robust and widely applicable strategy. By carefully selecting the appropriate chromatographic conditions and considering orthogonal techniques when necessary, researchers can obtain highly pure PROTACs essential for reliable biological evaluation and drug development.

References

Bromo-PEG9-Boc: Application Notes and Protocols for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG9-Boc is a heterobifunctional linker molecule integral to the advancement of novel therapeutic modalities, particularly in the realm of targeted protein degradation and drug delivery. Its structure, featuring a bromo group at one end, a nine-unit polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine at the other, provides a versatile scaffold for the synthesis of complex therapeutic agents. The PEG spacer enhances aqueous solubility and improves the pharmacokinetic properties of the final compound, a crucial aspect in drug development.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a linker in Antibody-Drug Conjugates (ADCs).

Application in PROTACs

PROTACs are innovative heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[2] A PROTAC typically consists of a ligand that binds to the target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

The this compound linker is particularly well-suited for PROTAC synthesis due to its optimal length and hydrophilic nature, which can facilitate favorable ternary complex formation.[] The terminal bromo group allows for facile conjugation to a POI ligand, while the Boc-protected amine provides a handle for the subsequent attachment of an E3 ligase ligand.

Quantitative Data on PEG Linkers in PROTACs

The efficacy of a PROTAC is often determined by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. The length of the PEG linker significantly influences these parameters. While specific data for this compound is not extensively published, the following table illustrates the general impact of PEG linker length on the degradation of different target proteins, based on available literature for similar PROTACs. This data highlights the importance of optimizing linker length for each specific target and E3 ligase pair.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHL LigandPEG12>1000<20
ERαVHL LigandPEG16100 - 1000~60
ERαVHL LigandPEG20<100>80
BRD4VHL LigandPEG8~50>90Illustrative
BRD4VHL LigandPEG12~20>95Illustrative
BRD4VHL LigandPEG16~100~80Illustrative

Note: The data for BRD4 is illustrative and represents typical trends observed in PROTAC development where an optimal linker length exists.

Experimental Protocols

Protocol 1: Synthesis of a Generic PROTAC using this compound

This protocol outlines a two-step synthesis of a generic PROTAC, starting with the conjugation of the this compound linker to a POI ligand containing a nucleophilic group (e.g., a phenol (B47542) or thiol), followed by deprotection and coupling to an E3 ligase ligand with a carboxylic acid functionality.

Step 1: Conjugation of this compound to the POI Ligand

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 equivalents) or cesium carbonate (Cs₂CO₃, 2.0 equivalents), to the solution and stir for 30 minutes at room temperature.

  • Linker Addition: Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the POI-Linker intermediate.

Step 2: Boc Deprotection and Coupling to the E3 Ligase Ligand

  • Boc Deprotection: Dissolve the POI-Linker intermediate (1.0 equivalent) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA). Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate is typically used in the next step without further purification.

  • Coupling Reaction: In a separate flask, dissolve the E3 ligase ligand (e.g., pomalidomide, 1.0 equivalent) in anhydrous DMF. Add a coupling agent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA, 3.0 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Final PROTAC Synthesis: Add a solution of the deprotected amine intermediate (1.1 equivalents) in anhydrous DMF to the activated E3 ligase ligand solution. Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.

  • Final Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC). Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol describes a standard Western blot procedure to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli sample buffer and heating at 95-100 °C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_1 PROTAC Synthesis & Evaluation Workflow start Start: Design PROTAC synthesis Synthesis of PROTAC using this compound start->synthesis purification Purification (HPLC) & Characterization (NMR, MS) synthesis->purification cell_treatment Cell Treatment with PROTAC purification->cell_treatment lysis Cell Lysis & Protein Quantification cell_treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis end End: Optimized PROTAC data_analysis->end BCR_Signaling_Degradation cluster_2 Targeted Degradation of BTK in BCR Signaling BCR BCR LYN LYN BCR->LYN Activation SYK SYK LYN->SYK Activation BTK BTK SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Degradation BTK Degradation BTK->Degradation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK-PROTAC PROTAC->BTK Binds E3 E3 Ligase PROTAC->E3 Recruits E3->Degradation PI3K_AKT_Signaling_Degradation cluster_3 Targeted Degradation of EGFR in PI3K/Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activation Degradation EGFR Degradation EGFR->Degradation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Growth Cell Growth & Proliferation mTOR->Growth PROTAC EGFR-PROTAC PROTAC->EGFR Binds E3 E3 Ligase PROTAC->E3 Recruits E3->Degradation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) with a focus on polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components.[1] The linker, particularly a flexible PEG linker, is not just a spacer but plays a critical role in the PROTAC's efficacy.[2] Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3] The length and flexibility of the PEG linker dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[3]

Q2: How does PEG linker length impact PROTAC activity?

The length of the PEG linker is a critical parameter that significantly influences a PROTAC's degradation efficiency, often quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation level).[4]

  • Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[2][5]

  • Too long: Conversely, an excessively long linker might lead to a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3][5]

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[6]

Q3: What are the advantages and disadvantages of using PEG linkers in PROTACs?

PEG linkers are widely used in PROTAC design due to several advantageous properties.[7] They are hydrophilic, which can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[7] Additionally, their length can be easily and systematically varied, facilitating the optimization process.[8] However, a potential disadvantage is that PEG linkers can be susceptible to metabolic degradation, which may limit the in vivo stability of the PROTAC.[9]

Q4: What is the "hook effect" and how can linker design help mitigate it?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at high PROTAC concentrations.[10] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[3] A well-designed linker can promote positive cooperativity in ternary complex formation, making the ternary complex more stable and mitigating the hook effect.[2] Strategies to mitigate this include performing detailed dose-response experiments to identify the optimal concentration range.[3]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the optimization of PROTACs with PEG linkers.

Issue 1: My PROTAC shows high binding to the target and E3 ligase individually, but no degradation is observed.

This common issue often points to a problem with ternary complex formation.[2]

  • Possible Cause 1: Suboptimal Linker Length. The PEG linker may be too short or too long, preventing the formation of a productive ternary complex.[2]

    • Troubleshooting Step: Synthesize a library of PROTACs with varying PEG linker lengths and evaluate their degradation activity.

  • Possible Cause 2: Unfavorable Ternary Complex Conformation. The linker may orient the target protein in a way that the lysine (B10760008) residues are not accessible for ubiquitination.[2]

    • Troubleshooting Step: Use biophysical assays like SPR or TR-FRET to characterize the ternary complex formation and stability.[11][12] Consider altering the attachment points of the linker on the warhead or E3 ligase ligand.[13]

  • Possible Cause 3: Poor Cell Permeability. The PROTAC may not be reaching its intracellular target in sufficient concentrations.[3]

    • Troubleshooting Step: Perform a Caco-2 permeability assay to assess cell permeability.[14] If permeability is low, consider strategies to improve it, such as modifying the linker to include more lipophilic moieties.

Issue 2: The PROTAC shows low potency (high DC50) and/or incomplete degradation (low Dmax).

  • Possible Cause 1: Inefficient Ternary Complex Formation. The stability of the ternary complex is directly correlated with degradation efficiency.[2]

    • Troubleshooting Step: Systematically vary the PEG linker length to find the optimal length that promotes a stable and productive ternary complex.[6] Even small changes in linker length can have a significant impact.[6]

  • Possible Cause 2: Metabolic Instability. The PROTAC may be rapidly degraded in vitro or in vivo.

    • Troubleshooting Step: Conduct a metabolic stability assay using liver microsomes. If the PROTAC is unstable, consider incorporating more metabolically stable linker components or modifying the warhead or E3 ligase ligand to block metabolic hotspots.

Quantitative Data Summary

The following table summarizes the impact of PEG linker length on the degradation of various target proteins from different studies.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4CRBNPEG8>1000<10[7]
BRD4CRBNPEG1215085[7]
BRD4CRBNPEG1625>95[7]
BRD4CRBNPEG2010090[7]
TBK1VHLAlkyl/Ether7-11No degradation-[6]
TBK1VHLAlkyl/Ether12-29Submicromolar>90[6]
TBK1VHLAlkyl/Ether21396[6]
BRD4CRBNPEG0, 4, 5 units<500-[6]
BRD4CRBNPEG1, 2 units>5000-[6]

Experimental Protocols

1. Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[3]

  • Cell Seeding and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin).[3]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[3]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[3]

    • Quantify the band intensities using densitometry software.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This biophysical technique measures the binding kinetics and affinity of the ternary complex.[11]

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL) onto the SPR sensor chip surface.[15]

  • Binary Interaction Analysis:

    • Inject the PROTAC over the immobilized E3 ligase to measure the binary binding affinity.[11]

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the target protein over the sensor surface.[15]

  • Data Analysis:

    • The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The data can be used to calculate the cooperativity of the system.[11]

3. Caco-2 Permeability Assay

This assay is used to predict the in vivo intestinal absorption of a PROTAC.[16]

  • Cell Culture:

    • Culture Caco-2 cells on a semipermeable membrane in a Transwell™ system for 18-22 days to form a confluent monolayer.[16]

  • Transport Study:

    • Add the test PROTAC to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • To measure efflux, add the PROTAC to the basolateral side and collect samples from the apical side.[16]

  • Analysis:

    • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio.[14]

4. Metabolic Stability Assay with Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation of a PROTAC.

  • Incubation:

    • Incubate the test PROTAC with HLM and an NADPH regenerating system at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent PROTAC at each time point.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides Troubleshooting_Workflow Start No/Low Degradation Check_Binary_Binding High Binary Binding? Start->Check_Binary_Binding Check_Ternary_Complex Assess Ternary Complex Formation (SPR, TR-FRET) Check_Binary_Binding->Check_Ternary_Complex Yes End_Redesign Redesign PROTAC Check_Binary_Binding->End_Redesign No Synthesize_Linker_Library Synthesize Linker Library (Vary PEG Length) Check_Ternary_Complex->Synthesize_Linker_Library Inefficient Check_Permeability Assess Cell Permeability (Caco-2 Assay) Check_Ternary_Complex->Check_Permeability Efficient Optimize_Linker Optimize Linker (Length, Composition, Attachment) Synthesize_Linker_Library->Optimize_Linker Check_Stability Assess Metabolic Stability (Microsome Assay) Check_Permeability->Check_Stability Permeable Check_Permeability->Optimize_Linker Impermeable Check_Stability->Optimize_Linker Unstable End_Success Successful Degradation Check_Stability->End_Success Stable Optimize_Linker->Check_Ternary_Complex

References

Troubleshooting low yield in Bromo-PEG9-Boc conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Bromo-PEG9-Boc conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the this compound conjugation reaction?

The this compound linker is a heterobifunctional molecule designed for bioconjugation, often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The molecule has two key reactive ends:

  • Bromo Group: The bromide acts as a good leaving group in a nucleophilic substitution reaction, typically with a thiol (sulfhydryl) group from a cysteine residue on a protein or peptide. This forms a stable thioether bond.[2][]

  • Boc-Protected Amine: The other end has a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be removed under acidic conditions to reveal the amine, which can then be used for subsequent conjugation steps.[4]

The reaction is a nucleophilic substitution, where the thiol-containing molecule acts as the nucleophile, attacking the carbon atom attached to the bromine.

Q2: I am observing very low to no conjugation product. What are the primary factors I should investigate?

Low yield in this compound conjugations can stem from several factors. The most common issues are related to the reactants' integrity, reaction conditions, and potential side reactions. A systematic approach to troubleshooting is recommended to pinpoint the root cause.[1]

Troubleshooting Guide

Problem 1: Inactive or Degraded Reactants

Q3: How can I ensure my this compound linker and thiol-containing molecule are active?

  • This compound Quality:

    • Storage: Ensure the this compound linker has been stored under the recommended conditions, typically at -20°C in a dry, dark environment to prevent degradation.

    • Purity: Use a high-purity linker. Impurities can interfere with the reaction.

    • Solubility: Bromo-PEG linkers can be sparingly soluble in aqueous buffers. It is recommended to first dissolve the linker in an anhydrous organic solvent like DMSO or DMF before adding it to the reaction mixture.

  • Thiol-Containing Molecule Integrity:

    • Free Thiols: Cysteine residues can form disulfide bonds, rendering them unavailable for conjugation. Ensure that the thiol groups on your protein or peptide are in a reduced state. If necessary, pre-treat your molecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

    • Purity: The purity of your target molecule is crucial. Contaminants can compete in the reaction.

Problem 2: Suboptimal Reaction Conditions

Q4: What are the optimal reaction conditions (pH, temperature, molar ratio, and reaction time) for this conjugation?

Optimizing reaction conditions is critical for maximizing yield. Below is a summary of key parameters and their typical ranges.

ParameterRecommended RangeRationale & Considerations
pH 7.0 - 8.5The thiol group of cysteine is more nucleophilic at a pH slightly above its pKa (~8.5), favoring the reaction. At pH values above 8.5, the risk of side reactions with other nucleophilic residues like lysine (B10760008) increases.
Temperature 4°C to Room Temperature (25°C)The reaction can proceed at room temperature or be performed overnight at 4°C. Higher temperatures may increase the reaction rate but can also lead to degradation of sensitive biomolecules and an increase in side products.
Molar Ratio (this compound : Thiol) 3:1 to 20:1A molar excess of the this compound linker is generally recommended to drive the reaction to completion. The optimal ratio should be determined empirically for each specific substrate.
Reaction Time 1 - 24 hoursReaction progress should be monitored (e.g., by LC-MS) to determine the optimal time. Prolonged reaction times can increase the likelihood of side reactions.

Troubleshooting Workflow for Suboptimal Reaction Conditions

G Troubleshooting Low Yield: Reaction Conditions start Low Yield Observed check_ph Verify Reaction pH (7.0 - 8.5) start->check_ph adjust_ph Adjust pH with appropriate buffer check_ph->adjust_ph Incorrect check_ratio Evaluate Molar Ratio (Start with 5:1 Linker:Thiol) check_ph->check_ratio Correct adjust_ph->check_ratio increase_ratio Increase Molar Excess of Linker (e.g., to 10:1 or 20:1) check_ratio->increase_ratio Low Conversion check_time_temp Assess Reaction Time & Temperature (e.g., 2h @ RT or overnight @ 4°C) check_ratio->check_time_temp Adequate increase_ratio->check_time_temp optimize_time_temp Increase reaction time or perform at a different temperature check_time_temp->optimize_time_temp Incomplete Reaction analyze Analyze reaction mixture (e.g., LC-MS) check_time_temp->analyze Sufficient optimize_time_temp->analyze success Yield Improved analyze->success

Caption: A logical workflow for troubleshooting low yield by optimizing reaction conditions.

Problem 3: Side Reactions and Product Instability

Q5: What are the common side reactions, and how can I minimize them?

  • Off-Target Alkylation: Besides the intended cysteine thiol, other nucleophilic amino acid residues like methionine, lysine, and histidine can also react with the bromo group, especially at higher pH values. To minimize this, maintain the reaction pH between 7.0 and 8.0.

  • Hydrolysis: While generally stable, prolonged incubation in aqueous buffers at non-optimal pH can lead to hydrolysis of the linker. It is advisable to prepare the stock solution of the linker in an anhydrous solvent and add it to the reaction buffer immediately before starting the conjugation.

  • Boc Deprotection: The Boc group is sensitive to acidic conditions. Ensure that the pH of your reaction and purification steps remains neutral to basic to prevent premature deprotection.

Q6: I'm having issues with the Boc deprotection step after a successful conjugation. What should I consider?

  • Incomplete Deprotection: This can occur due to insufficient acid strength or reaction time. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is commonly used. If deprotection is incomplete, you can increase the TFA concentration or extend the reaction time.

  • Side Reactions during Deprotection: The tert-butyl cation released during Boc deprotection can alkylate electron-rich amino acid residues like tryptophan and methionine. To prevent this, it is crucial to use a "scavenger cocktail" in the deprotection solution, such as triisopropylsilane (B1312306) (TIS) and water (e.g., 95:2.5:2.5 TFA:TIS:Water).

Deprotection ReagentCommon ConditionsPotential IssuesMitigation
TFA in DCM 20-50% (v/v) TFA in DCM, 0°C to RT, 30 min - 2hIncomplete deprotection, alkylation of sensitive residues.Increase TFA concentration or reaction time. Add scavengers (TIS, water).
HCl in Dioxane 4M HCl in 1,4-dioxane, RT, 30 min - 1hCan be harsh on other acid-labile groups.Monitor reaction carefully; may not be suitable for all substrates.

Experimental Protocols

General Protocol for this compound Conjugation to a Thiol-Containing Protein

This protocol provides a general method for conjugating this compound to a protein with a reactive cysteine residue.

Materials:

  • Thiol-containing protein

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.

  • Anhydrous DMSO or DMF

  • (Optional) Reducing Agent: TCEP

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.

Procedure:

  • Protein Preparation (if necessary): If the protein's cysteine residues may be oxidized, treat with a suitable concentration of TCEP to reduce disulfide bonds. Remove the excess TCEP by buffer exchange or using a desalting column.

  • Linker Preparation: Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 5- to 20-fold) of the this compound stock solution to the protein solution in the reaction buffer.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching reagent like L-cysteine to react with any unreacted this compound.

  • Purification: Remove excess linker and other small molecules by SEC or dialysis to obtain the purified protein-PEG conjugate.

  • Characterization: Analyze the final conjugate to determine the degree of PEGylation using methods like MALDI-TOF mass spectrometry or SDS-PAGE.

Workflow for this compound Conjugation

G Experimental Workflow for this compound Conjugation prep_protein Prepare Thiol-Containing Protein (Reduce with TCEP if needed) conjugation Conjugation Reaction (pH 7.2-7.5, RT or 4°C) prep_protein->conjugation prep_linker Prepare this compound Stock Solution (in DMSO/DMF) prep_linker->conjugation quench Quench Reaction (e.g., with L-cysteine) conjugation->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Analyze Product (e.g., Mass Spectrometry) purify->analyze

Caption: A step-by-step workflow for the conjugation of this compound to a thiol-containing protein.

Protocol for Boc Deprotection

Materials:

  • Lyophilized Boc-protected PEG-conjugate

  • Deprotection Cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Reaction Setup: Dissolve the lyophilized Boc-protected PEG-conjugate in DCM.

  • Deprotection Reaction: Add the cold deprotection cocktail to the dissolved conjugate. Incubate the reaction on ice for 1 hour with occasional gentle mixing.

  • Product Precipitation: Precipitate the deprotected product by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the product, decant the supernatant, and wash the pellet with cold diethyl ether.

  • Drying: Dry the final product under vacuum.

By systematically addressing these common issues, researchers can significantly improve the yield and purity of their this compound conjugation reactions.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Bromo-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of Bromo-PEG9-Boc.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my Boc deprotection of this compound incomplete?

Incomplete Boc deprotection is a common challenge and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid concentration is too low or the acid is too weak, the reaction may not proceed to completion.[1][2] Trifluoroacetic acid (TFA) is commonly used, and its concentration is a critical parameter.[1][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group.[1] While many deprotection reactions are performed at room temperature, some substrates may require longer durations or gentle heating.

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, especially with increasing length, can sterically hinder the approach of the acid to the Boc-protected amine, which slows down the reaction rate.

  • Solvent Issues: The choice of solvent is crucial. Dichloromethane (B109758) (DCM) is a common solvent for TFA-mediated deprotection as it needs to fully solvate both the PEG-linker and the acid. Poor solubility of the starting material can lead to an incomplete reaction.

  • Moisture: Water in the reaction mixture can hydrolyze the acid, reducing its effective concentration and hindering the deprotection process.

Q2: How can I troubleshoot an incomplete deprotection reaction?

If you are observing incomplete deprotection, consider the following troubleshooting steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. For example, if you started with 20% TFA, try increasing it to 50%. In some cases, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) might be necessary.

  • Extend Reaction Time: Allow the reaction to proceed for a longer period. Monitor the progress regularly using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.

  • Optimize Temperature: While many deprotections are run at 0°C to room temperature, a slight increase in temperature might be required for sterically hindered substrates. However, be cautious as higher temperatures can also promote side reactions.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

  • Improve Solubility: If the substrate has poor solubility, try a different solvent system or a co-solvent to ensure the reaction mixture is homogeneous.

Q3: I'm observing side products after deprotection. What could be the cause and how can I prevent them?

A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated.

  • Cause: The tert-butyl cation is an electrophile that can react with electron-rich functional groups.

  • Prevention with Scavengers: To prevent this, "scavengers" should be added to the reaction mixture. These are compounds that react with and "trap" the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS) and water. A typical scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).

Q4: How can I monitor the progress of the Boc deprotection reaction?

Regular monitoring is crucial to determine the reaction endpoint and avoid unnecessary exposure to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value. You can visualize the spots using a ninhydrin (B49086) stain, which is specific for primary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique to monitor the disappearance of the starting material's mass and the appearance of the product's mass.

Q5: What is the best way to work up the reaction and isolate the deprotected Bromo-PEG9-Amine?

The work-up procedure depends on the properties of your final product.

  • Precipitation: The deprotected PEG-amine, often as its TFA salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.

  • Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the excess acid. This will yield the free amine. The organic layer is then dried and concentrated.

  • Co-evaporation: To remove residual TFA, co-evaporation with a solvent like toluene (B28343) is often effective.

Quantitative Data Summary

The following table summarizes typical reaction conditions for Boc deprotection with TFA, providing a starting point for optimization.

ParameterValue RangeReference
TFA Concentration 20-50% in DCM (v/v)
Temperature 0°C to Room Temperature (20-25°C)
Reaction Time 30 minutes - 2 hours
Scavengers (e.g., TIS) 2.5-5% (v/v)

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If required, add scavengers such as triisopropylsilane (TIS) (e.g., 2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up (TFA Salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • Work-up (Free Amine): For the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Visualizations

cluster_start cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis & Outcome start Incomplete Deprotection Observed increase_tfa Increase TFA Concentration (e.g., to 50%) start->increase_tfa Initial Step monitor Monitor Reaction Progress (TLC, LC-MS) increase_tfa->monitor extend_time Extend Reaction Time (monitor by TLC/LC-MS) extend_time->monitor stronger_acid Consider Stronger Acid (e.g., 4M HCl in Dioxane) stronger_acid->monitor add_scavenger Add Scavengers (e.g., TIS) add_scavenger->monitor monitor->extend_time Still Incomplete monitor->stronger_acid Still Incomplete complete Deprotection Complete monitor->complete Complete side_products Side Products Observed? monitor->side_products Reaction Progressing side_products->add_scavenger Yes side_products->complete No

Caption: Troubleshooting workflow for incomplete Boc deprotection.

reagents This compound + TFA/DCM intermediate Protonated Intermediate reagents->intermediate Protonation products Bromo-PEG9-NH3+ TFA- + CO2 + tert-butyl cation intermediate->products Cleavage

References

Technical Support Center: Enhancing PROTAC® Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers. PROTACs' large molecular weight and complex structures often lead to poor aqueous solubility, which can impede their development and therapeutic efficacy.[1][2] PEGylation of the linker is a common and effective strategy to address this challenge.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my PROTAC insoluble in aqueous buffers?

A1: PROTACs often exhibit poor aqueous solubility due to their inherent physicochemical properties. Their large molecular weight (frequently >700 Da) and significant lipophilicity place them "beyond the Rule of Five" (bRo5), a set of guidelines for drug-likeness that predicts good oral bioavailability and solubility.[1] This combination of high molecular weight and a large, often hydrophobic surface area contributes to low solubility in aqueous solutions.[1]

Q2: How do PEG linkers improve PROTAC solubility?

A2: PEG linkers are composed of repeating ethylene (B1197577) glycol units, which are hydrophilic.[5] Incorporating a PEG chain into the PROTAC linker increases the overall hydrophilicity of the molecule, which can significantly improve its aqueous solubility.[3][6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing interaction with water molecules.

Q3: What is the optimal PEG linker length for maximizing solubility?

A3: The optimal PEG linker length is a balance between improving solubility and maintaining degradation efficacy. While longer PEG chains generally lead to higher solubility, an excessively long and flexible linker can sometimes result in reduced degradation potency due to an entropic penalty upon binding to the target protein and E3 ligase.[7][8] The ideal length is target-dependent and must be determined empirically for each new PROTAC system. A systematic variation of the PEG linker length (e.g., PEG2, PEG4, PEG6, PEG8) is often necessary to identify the optimal balance of properties.[]

Q4: Besides solubility, what other properties are affected by PEG linkers?

A4: PEG linkers can influence several other critical properties of a PROTAC, including:

  • Cell Permeability: The relationship between PEGylation and permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation that shields its polar surface area, potentially improving cell permeability. However, excessive PEGylation can lead to decreased cellular uptake.

  • Degradation Efficacy (DC50 and Dmax): The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[7] An optimal linker length is necessary for efficient ubiquitination and subsequent protein degradation.[10]

  • Metabolic Stability: The ether backbone of PEG linkers is generally more resistant to oxidative metabolism compared to alkyl chains, which can improve the metabolic stability of the PROTAC.[]

Q5: Are there alternatives or complementary approaches to PEG linkers for improving solubility?

A5: Yes, several formulation strategies can be used to enhance the solubility of poorly soluble PROTACs, either as an alternative or in conjunction with linker optimization:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in an amorphous state within a polymer matrix can significantly increase its apparent solubility and lead to a supersaturated solution in vivo.[8][11][12] Common polymers used for ASDs include HPMCAS, Eudragit®, and Soluplus®.[13]

  • Nanoparticle Formulations: Encapsulating the PROTAC within nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, can improve its solubility, permeability, and pharmacokinetic profile.[13][14][15]

  • Chemical Modifications: Incorporating ionizable groups, such as piperazine (B1678402) or piperidine, into the linker can introduce basic centers that increase polarity and dramatically improve aqueous solubility.[13][16][17]

Troubleshooting Guide

Problem 1: My PROTAC precipitates out of solution during in vitro assays.

Possible Cause Troubleshooting Steps
Low intrinsic solubility of the PROTAC. 1. Verify Stock Solution: Ensure your DMSO stock solution is clear and fully dissolved. 2. Determine Kinetic Solubility: Perform a kinetic solubility assay in your assay buffer to understand the solubility limit. 3. Optimize Linker: If solubility is a persistent issue, consider re-synthesizing the PROTAC with a more hydrophilic linker, such as a longer PEG chain. 4. Use Co-solvents/Excipients: For in vitro assays, consider using a small percentage of co-solvents (e.g., DMSO, ethanol) or solubilizing agents like cyclodextrins, if compatible with your assay.
Final concentration exceeds solubility limit. 1. Reduce Final DMSO Concentration: A high final concentration of DMSO can sometimes cause compounds to precipitate when diluted into aqueous buffer. Aim for a final DMSO concentration of <1%. 2. Perform Serial Dilutions: Prepare working solutions through serial dilutions to avoid shocking the compound with a large change in solvent polarity.

Problem 2: Poor cellular activity (e.g., no protein degradation) is observed, possibly due to low intracellular concentration.

Possible Cause Troubleshooting Steps
Low cell permeability. 1. Assess Permeability: Use a PAMPA or Caco-2 assay to determine the permeability of your PROTAC. 2. Balance Hydrophilicity and Lipophilicity: An overly hydrophilic PEG linker can sometimes reduce permeability. A shorter PEG chain or a linker with a mix of PEG and alkyl units may be beneficial. 3. Formulation Approaches: Consider using nanoparticle formulations to improve cellular uptake.
PROTAC is not sufficiently soluble in cell culture media. 1. Check for Precipitation in Media: Visually inspect the cell culture media after adding the PROTAC for any signs of precipitation. 2. Formulate with Solubilizing Agents: For cellular assays, formulation with agents like cyclodextrins may improve solubility in the media.

Data Presentation

Table 1: Illustrative Impact of PEG Linker Length on PROTAC Solubility

Note: The following data is illustrative and based on general trends reported in the literature. Actual solubility values are PROTAC-specific and should be determined experimentally.

Linker TypePROTAC Solubility (µg/mL)
Alkyl C85
PEG425
PEG860
10-unit PEG150
12-unit PEG180

Table 2: Experimental Solubility of Cereblon-Recruiting PROTACs in Fasted State Simulated Intestinal Fluid (FaSSIF)

Data from a study on amorphous solid PROTACs, highlighting the impact of linker variations on solubility.

CompoundDescriptionSolubility in FaSSIF (µg/mL)
AZ1Cereblon-recruiting PROTAC48.4 ± 2.6
AZ2Cereblon-recruiting PROTAC (linker variant)28.1 ± 5.2
AZ3Cereblon-recruiting PROTAC (linker variant)12.5 ± 0.9

Experimental Protocols

1. Kinetic Solubility Assay (Shake-Flask Method)

This protocol provides a general method for determining the kinetic solubility of a PROTAC.

  • Materials:

    • PROTAC compound

    • 100% DMSO

    • Phosphate-buffered saline (PBS), pH 7.4

    • Microcentrifuge tubes or 96-well filter plates

    • Shaker/incubator

    • HPLC-UV or LC-MS/MS system for quantification

  • Procedure:

    • Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

    • Prepare Working Solutions: Add the DMSO stock solution to PBS (pH 7.4) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant (e.g., 1%).

    • Incubation: Seal the tubes or plate and incubate at room temperature with shaking for 2 hours.

    • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) or filter through a low-binding filter plate to remove any precipitate.

    • Quantification: Analyze the concentration of the dissolved PROTAC in the supernatant/filtrate using a validated HPLC-UV or LC-MS/MS method with a standard curve.

    • Data Analysis: The highest concentration at which the PROTAC remains in solution is determined as its kinetic solubility.

2. Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method for assessing the passive permeability of a PROTAC.

  • Materials:

    • PAMPA plate system (donor and acceptor plates)

    • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)

    • PBS, pH 7.4

    • PROTAC compound

    • UV-Vis plate reader or LC-MS/MS system

  • Procedure:

    • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

    • Coat Donor Plate Membrane: Gently add 5 µL of the artificial membrane solution to the membrane of each well in the donor plate.

    • Prepare Donor Solutions: Dissolve the PROTAC in PBS to the desired concentration (e.g., 10 µM).

    • Add Donor Solutions: Add 200 µL of the PROTAC solution to each well of the donor plate.

    • Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.

    • Incubation: Incubate the plate assembly at room temperature for 5-18 hours.

    • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

    • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

3. Amorphous Solid Dispersion (ASD) Preparation by Solvent Evaporation

This protocol provides a general method for preparing ASDs of a PROTAC.

  • Materials:

    • PROTAC compound

    • Polymer (e.g., HPMCAS, PVPVA)

    • Volatile organic solvent (e.g., dichloromethane, methanol, or a mixture)

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Dissolution: Accurately weigh the PROTAC and the polymer at the desired drug loading (e.g., 10-30% w/w). Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.

    • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.

    • Drying: Further dry the film under high vacuum in a vacuum oven for 24-48 hours to remove any residual solvent.

    • Collection: Scrape the solid ASD from the flask. The resulting material can be gently ground to a fine powder if necessary.

    • Characterization (Recommended): Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the PROTAC.

Visualizations

PROTAC_Solubility_Workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategies cluster_linker Linker Modification cluster_formulation Formulation Approach cluster_evaluation Evaluation start Poorly Soluble PROTAC linker_mod Modify Linker start->linker_mod formulation Advanced Formulation start->formulation peg Incorporate PEG Chain linker_mod->peg Increase Hydrophilicity ionizable Add Ionizable Groups linker_mod->ionizable Increase Polarity evaluation Assess Improved Properties peg->evaluation ionizable->evaluation asd Amorphous Solid Dispersion (ASD) formulation->asd nano Nanoparticle Encapsulation formulation->nano asd->evaluation nano->evaluation sol_assay Solubility Assay evaluation->sol_assay perm_assay Permeability Assay evaluation->perm_assay activity_assay Cellular Activity Assay evaluation->activity_assay

Caption: Workflow for addressing poor PROTAC solubility.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein POI_PROTAC_E3 Ternary Complex POI->POI_PROTAC_E3 PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ligase E3->POI_PROTAC_E3 PolyUb Poly-Ubiquitinated Target POI_PROTAC_E3->PolyUb Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC mechanism of action.

References

How to avoid steric hindrance with Bromo-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG9-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges, with a particular focus on avoiding steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of three key components:

  • A bromo group, which serves as a reactive handle for nucleophilic substitution, typically with a thiol group on a target protein ligand.[3][4]

  • A PEG9 (polyethylene glycol) chain, a hydrophilic spacer of nine ethylene (B1197577) glycol units that connects the two ends of the PROTAC. The length and flexibility of the PEG chain are crucial for enabling the formation of a productive ternary complex between the target protein and an E3 ligase.[5]

  • A Boc (tert-butyloxycarbonyl) protecting group on a terminal amine. This group can be removed under acidic conditions to allow for the subsequent coupling of an E3 ligase ligand.

PROTACs synthesized using this linker are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins of interest.

Q2: What is steric hindrance and how does it relate to this compound?

A2: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction. In the context of a PROTAC synthesized with this compound, steric hindrance can occur in several ways:

  • During Synthesis: The PEG chain, although flexible, can physically block the reactive bromo- or amine- ends of the linker from accessing the desired functional groups on the protein ligand or E3 ligase ligand, leading to low reaction yields.

  • During Ternary Complex Formation: The linker must be of an optimal length to bridge the target protein and the E3 ligase without causing the two proteins to clash. A linker that is too short can cause steric hindrance, preventing the formation of a stable and productive ternary complex. Conversely, a linker that is too long might lead to an unstable or non-productive complex.

Q3: How does the PEG9 linker length influence the activity of a PROTAC?

A3: The length of the PEG linker is a critical parameter that significantly impacts a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax). The optimal length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may not be able to effectively bring the two proteins together due to steric clashes. A linker that is too long may result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, it is often necessary to screen a variety of linker lengths to identify the optimal one for a given system.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to synthesize and evaluate PROTACs.

Problem Possible Cause(s) Suggested Solution(s)
Low or no degradation of the target protein. Inefficient ternary complex formation: The PEG9 linker may not be the optimal length for your specific target and E3 ligase.1. Synthesize additional PROTACs with varying PEG linker lengths (e.g., PEG3, PEG5, PEG12) to identify the optimal spacer length.2. Use biophysical assays like TR-FRET or SPR to directly assess ternary complex formation.
Poor cell permeability: The hydrophilicity of the PEG linker can sometimes limit passive diffusion across the cell membrane.1. Consider synthesizing PROTACs with more hydrophobic linkers, such as alkyl chains, or hybrid linkers.2. Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.
Incorrect E3 ligase choice: The chosen E3 ligase may not be expressed at sufficient levels in your cell line.1. Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in your cells using Western blot or qPCR.2. Test PROTACs that recruit a different E3 ligase.
A pronounced "hook effect" is observed (decreased degradation at high PROTAC concentrations). Formation of non-productive binary complexes: At high concentrations, the PROTAC can separately bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex.1. Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.2. Design PROTACs that exhibit positive cooperativity in ternary complex formation, which favors the ternary complex even at higher concentrations.
Low yield or purity during PROTAC synthesis. Steric hindrance during coupling reactions: The PEG chain may be impeding the reaction between the bromo group and your protein ligand, or the deprotected amine and your E3 ligase ligand.1. Increase the molar excess of the this compound linker or the other reactant to drive the reaction to completion.2. Optimize reaction conditions such as temperature and reaction time. For the nucleophilic substitution of the bromide, heating may be required.
Side reactions: The bromo group can potentially react with other nucleophiles in your molecules.1. Ensure that your reaction partners are pure and free of contaminating nucleophiles.2. Use a suitable base, such as potassium carbonate, to facilitate the desired reaction without promoting side reactions.
Inefficient purification: The hydrophilic nature of the PEG linker can sometimes make purification by standard methods like silica (B1680970) gel chromatography challenging.1. Utilize reverse-phase HPLC for purification, as it is often more effective for PEG-containing molecules.2. If solubility is an issue, consider using a co-solvent system during purification.

Quantitative Data

The length of the PEG linker can have a dramatic effect on the potency of a PROTAC. The following table summarizes data from a study on ERα-targeting PROTACs with varying linker lengths.

PROTACLinker Length (atoms)ERα Degradation (DC50, nM)
PROTAC 19> 1000
PROTAC 212~500
PROTAC 3 16 ~25
PROTAC 419~250
PROTAC 521> 1000
Data adapted from a study on ERα targeting PROTACs, demonstrating the critical impact of linker length on degradation potency. As the data indicates, a 16-atom linker was optimal for ERα degradation in this specific context.

Experimental Protocols

Protocol: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, starting with the coupling of a target protein ligand (containing a nucleophilic group, e.g., a phenol (B47542) or thiol) to this compound, followed by deprotection and coupling to an E3 ligase ligand (containing a carboxylic acid).

Step 1: Coupling of Target Protein Ligand to this compound

  • Dissolve the target protein ligand (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Add a suitable base , such as potassium carbonate (K2CO3, 3.0 equivalents), to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60°C and stir for 16 hours under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion , cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by reverse-phase HPLC to obtain the Boc-protected PROTAC intermediate.

Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand

  • Dissolve the Boc-protected intermediate (1.0 equivalent) from Step 1 in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion , concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM (3 times) to ensure complete removal of TFA. The resulting amine-intermediate (as a TFA salt) is often used in the next step without further purification.

  • In a separate flask, dissolve the E3 ligase ligand (containing a carboxylic acid, 1.0 equivalent) in anhydrous DMF.

  • Add a peptide coupling reagent , such as HATU (1.2 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-intermediate (TFA salt, 1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion , purify the final PROTAC by reverse-phase HPLC.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation Troubleshooting_Workflow Start Start: Low/No Target Degradation Check_Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Check_Permeability Check_Ternary_Complex Evaluate Ternary Complex Formation (e.g., TR-FRET, SPR) Check_Permeability->Check_Ternary_Complex Good Modify_Linker_Hydrophobicity Modify Linker: Increase Hydrophobicity Check_Permeability->Modify_Linker_Hydrophobicity Poor Check_E3_Expression Confirm E3 Ligase Expression (e.g., Western Blot, qPCR) Check_Ternary_Complex->Check_E3_Expression Good Modify_Linker_Length Modify Linker: Vary PEG Length Check_Ternary_Complex->Modify_Linker_Length Poor Change_E3_Ligase Select Different E3 Ligase Ligand Check_E3_Expression->Change_E3_Ligase Low/Absent End_Success Success: Target Degradation Check_E3_Expression->End_Success Sufficient End_Reevaluate Re-evaluate Strategy Modify_Linker_Hydrophobicity->End_Reevaluate Modify_Linker_Length->End_Reevaluate Change_E3_Ligase->End_Reevaluate

References

Bromo-PEG9-Boc stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bromo-PEG9-Boc in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterobifunctional linker molecule. It consists of a nine-unit polyethylene (B3416737) glycol (PEG) chain that imparts hydrophilicity and acts as a spacer. One terminus of the PEG chain is functionalized with a bromo group, which can react with nucleophiles like thiols. The other end has a Boc-protected amine. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines that can be removed under acidic conditions to reveal a primary amine. This primary amine can then be used for subsequent conjugation reactions. A primary application for this type of linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for an E3 ubiquitin ligase and a ligand for a target protein.

Q2: What are the primary stability concerns for this compound in aqueous solutions?

A2: The two primary stability concerns for this compound in aqueous solutions are the hydrolysis of the Boc-protecting group and the hydrolysis of the terminal bromo group.

  • Boc Group Hydrolysis: The Boc group is susceptible to cleavage under acidic conditions (acid-catalyzed hydrolysis), yielding a free amine, isobutylene, and carbon dioxide.[1] This deprotection is often an intended step in a synthesis but can be an undesired side reaction if the molecule is exposed to acidic conditions prematurely.

  • Bromo Group Hydrolysis: The bromo group is a good leaving group and can be displaced by water molecules (hydrolysis) via a nucleophilic substitution reaction. This results in the formation of a hydroxyl group at that terminus of the PEG chain (Hydroxy-PEG9-Boc).

Q3: What factors can influence the rate of degradation of this compound in aqueous solutions?

A3: The stability of this compound is primarily influenced by:

  • pH: Acidic conditions will significantly accelerate the hydrolysis of the Boc group. The bromo group's hydrolysis can also be influenced by pH, though it is generally less sensitive than the Boc group.

  • Temperature: Higher temperatures will increase the rate of both Boc group and bromo group hydrolysis.

  • Presence of Nucleophiles: The bromo group is susceptible to substitution by other nucleophiles present in the solution, which can be more reactive than water.

Q4: How should I store this compound?

A4: To ensure the long-term stability of this compound, it is recommended to store it as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ -15°C) and protected from light. For short-term storage of solutions, it is advisable to use anhydrous organic solvents. If aqueous solutions must be prepared, they should be made fresh and used promptly.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete or no reaction with a thiol-containing molecule. Degradation of the bromo group to a hydroxyl group.1. Confirm the integrity of the this compound starting material using LC-MS or NMR. 2. Avoid prolonged storage in aqueous or protic solutions before use. Prepare solutions fresh. 3. Ensure the reaction is not being performed in a highly aqueous environment for an extended period, which could promote hydrolysis.
Unexpected amine reactivity during a reaction targeting the bromo group. Premature deprotection of the Boc group.1. Check the pH of all solutions used; ensure they are not acidic. Buffering the reaction mixture to a neutral or slightly basic pH (7-8.5) can help prevent Boc cleavage. 2. Avoid using any acidic reagents or additives in the reaction mixture.
Mass spectrometry analysis shows a product with a lower molecular weight than expected after conjugation. Loss of the Boc group during the reaction or workup.1. As mentioned above, maintain a neutral to slightly basic pH during the reaction. 2. During purification (e.g., chromatography), avoid using acidic mobile phases if the Boc-protected product is desired.
Mass spectrometry analysis shows a product with a mass corresponding to the addition of a hydroxyl group instead of the intended nucleophile. Hydrolysis of the bromo group prior to or during the reaction.1. Use freshly prepared this compound solutions. 2. Increase the concentration of the desired nucleophile to outcompete water in the substitution reaction. 3. Consider performing the reaction in a solvent system with a lower water content if compatible with your biomolecule.

Potential Degradation Pathways

The primary degradation pathways for this compound in aqueous solutions are the hydrolysis of the bromo group and the acid-catalyzed hydrolysis of the Boc group.

G cluster_main This compound in Aqueous Solution cluster_hydrolysis_bromo Bromo Group Hydrolysis cluster_hydrolysis_boc Boc Group Hydrolysis (Acid-Catalyzed) This compound This compound Hydroxy-PEG9-Boc Hydroxy-PEG9-Boc This compound->Hydroxy-PEG9-Boc H2O HBr HBr This compound->HBr H2O Bromo-PEG9-NH2 Bromo-PEG9-NH2 This compound->Bromo-PEG9-NH2 H+, H2O Isobutylene Isobutylene This compound->Isobutylene H+, H2O CO2 CO2 This compound->CO2 H+, H2O G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare this compound stock solution in ACN Dilute Dilute stock into aqueous buffers (pH 5, 7.4, 8.5) Stock->Dilute Incubate Incubate at controlled temperature Dilute->Incubate Aliquots Take aliquots at defined time points Incubate->Aliquots Quench Quench reaction with ACN Aliquots->Quench LCMS Analyze by LC-MS Quench->LCMS Data Analyze data and determine degradation rate LCMS->Data

References

Technical Support Center: Optimizing Reaction Conditions for Bromo-PEG9-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG9-Boc. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It features a bromine atom at one end of a nine-unit polyethylene (B3416737) glycol (PEG) chain and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The bromine serves as a good leaving group for nucleophilic substitution reactions, allowing for conjugation to molecules with nucleophilic functional groups like amines and thiols. The Boc-protected amine provides a stable handle that can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent coupling reactions. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic spacer to connect a target protein ligand and an E3 ligase ligand.[1][2]

Q2: What are the advantages of using a PEG linker like this compound in PROTAC design?

A2: PEG linkers are frequently used in PROTAC design for several reasons. The polyethylene glycol chain significantly enhances the aqueous solubility of the resulting PROTAC molecule, which can improve cell permeability and pharmacokinetic properties.[2] The length and flexibility of the PEG chain are critical for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase, which is necessary for ubiquitination and subsequent degradation of the target protein.[2]

Q3: What are the key reaction steps involved in using this compound?

A3: A typical workflow involves two main steps:

  • Nucleophilic Substitution: The bromo- end of the linker is reacted with a nucleophile (e.g., an amine or thiol on your protein of interest ligand).

  • Boc Deprotection: The Boc protecting group on the other end of the linker is removed using acidic conditions to yield a free amine. This amine is then available for coupling to the second component of your final molecule (e.g., an E3 ligase ligand).[2]

Troubleshooting Guide

Part 1: Nucleophilic Substitution Reaction

Q4: I am observing low or no yield in my reaction with this compound. What are the potential causes and how can I improve the yield?

A4: Low yields in nucleophilic substitution reactions with bromo-PEG linkers can stem from several factors. Steric hindrance from the bulky PEG chain and the substrate can impede the reaction. Additionally, suboptimal reaction conditions can lead to poor conversion.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 60-80 °C) can help overcome the activation energy barrier.[3]

  • Extend Reaction Time: Sterically hindered reactions often require longer reaction times. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal duration.

  • Optimize Base and Solvent: Use a non-nucleophilic base to facilitate the reaction. For reactions with amines or phenols, potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) are common choices.[3][4] Polar aprotic solvents like DMF or DMSO are generally preferred as they can help to solvate the reactants and accelerate the reaction rate.

  • Increase Reagent Concentration: Increasing the concentration of the nucleophile (your substrate) relative to the this compound linker can help drive the reaction to completion.

Q5: I am seeing side products in my reaction mixture. What are they and how can I minimize them?

A5: A common side reaction is the elimination of HBr from the bromo-PEG linker, leading to an alkene-terminated PEG. This is more likely to occur with stronger, bulkier bases and at higher temperatures.

Troubleshooting Steps:

  • Use a Milder Base: If elimination is a significant issue, consider using a milder base.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature for a longer period can favor the desired substitution reaction over elimination.

  • Ensure Anhydrous Conditions: Water in the reaction mixture can hydrolyze the bromo-PEG linker. Ensure all glassware is oven-dried and use anhydrous solvents.

Part 2: Boc Deprotection

Q6: My Boc deprotection is incomplete. How can I ensure complete removal of the Boc group?

A6: Incomplete Boc deprotection is a common issue, often due to insufficient acid strength, concentration, or reaction time.[5] The bulky PEG chain can also sterically hinder the approach of the acid to the Boc-protected amine.[5]

Troubleshooting Steps:

  • Increase Acid Concentration: A common reagent for Boc deprotection is trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). If you are using a 20% TFA/DCM solution, consider increasing the concentration to 50% or even using neat TFA for a short period if your molecule is stable under these conditions.[4][5]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is no longer observed. Typical reaction times are 1-2 hours at room temperature.[5]

  • Consider a Stronger Acid System: For particularly stubborn Boc groups, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) may be effective.[4][5]

Q7: I am observing side products after the Boc deprotection step. What could be causing this?

A7: The t-butyl cation generated during Boc deprotection is an electrophile and can react with nucleophilic sites on your molecule, leading to unwanted alkylation. This is particularly a concern for molecules containing electron-rich aromatic rings or other nucleophilic functional groups.[6]

Troubleshooting Steps:

  • Use a Scavenger: Adding a scavenger like triisopropylsilane (B1312306) (TIS) to the reaction mixture can trap the t-butyl cation and prevent side reactions. A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

  • Perform the Reaction at Lower Temperature: Running the deprotection at 0 °C can help to minimize side reactions.[5]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine. Optimization may be required for your specific substrate.

Materials:

  • This compound

  • Amine-containing substrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add your amine-containing substrate (1.0 equivalent).

  • Dissolve the substrate in anhydrous DMF.

  • Add this compound (1.1 to 1.5 equivalents) to the solution.

  • Add DIPEA (2.0 to 3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended RangeNotes
Molar Ratio (this compound : Amine) 1.1 - 1.5 : 1.0An excess of the PEG linker can help drive the reaction to completion.
Base (DIPEA) 2.0 - 3.0 equivalentsA non-nucleophilic base is crucial to avoid competing reactions.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents are generally effective.
Temperature Room Temperature to 80 °CHigher temperatures may be needed for less reactive amines.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.
Protocol 2: General Procedure for Boc Deprotection

This protocol describes a standard method for removing the Boc protecting group.

Materials:

  • Boc-protected PEG conjugate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Boc-protected PEG conjugate (1.0 equivalent) in DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[5]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[5]

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate with toluene (B28343) (3 times).

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[5]

ParameterRecommended ConditionNotes
Solvent Dichloromethane (DCM)Ensures good solubility for both the substrate and reagent.
Reagent Trifluoroacetic Acid (TFA)A 20-50% (v/v) solution in DCM is a good starting point.[5]
Temperature 0 °C to Room TemperatureStarting at a lower temperature can help minimize side reactions.[5]
Reaction Time 1 - 2 hoursMonitor for completion.
Work-up Evaporation and optional neutralizationCo-evaporation with toluene is effective for removing residual TFA.

Visual Guides

G cluster_synthesis Synthesis Workflow start This compound + Substrate (Amine/Thiol) reaction1 Nucleophilic Substitution start->reaction1 intermediate Boc-Protected Conjugate reaction1->intermediate reaction2 Boc Deprotection (TFA/DCM) intermediate->reaction2 product Final Amine-PEG-Substrate Conjugate reaction2->product G cluster_troubleshooting Troubleshooting Decision Tree start Low Yield in Nucleophilic Substitution? q1 Is the reaction temperature elevated (60-80°C)? start->q1 a1_yes Increase reaction time and monitor. q1->a1_yes Yes a1_no Increase temperature to 60-80°C. q1->a1_no No q2 Is a non-nucleophilic base (e.g., DIPEA) being used? a1_yes->q2 a1_no->q2 a2_yes Consider increasing reagent concentration. q2->a2_yes Yes a2_no Switch to a non-nucleophilic base. q2->a2_no No

References

Navigating the Purification of Bromo-PEG9-Boc Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bromo-PEG9-Boc derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

The purification of this compound derivatives presents several challenges stemming from their unique physicochemical properties. These molecules possess a polar polyethylene (B3416737) glycol (PEG) backbone, a hydrophobic tert-butyloxycarbonyl (Boc) protecting group, and a reactive bromo functional group. This combination can lead to issues such as poor separation from structurally similar impurities, streaking on silica (B1680970) gel chromatography, and potential degradation during purification.

Q2: What are the most common impurities found in crude this compound products?

Common impurities can include:

  • PEG diol: Unreacted starting material from the PEGylation reaction.

  • Bis-Bromo-PEG9: Formed if both ends of the PEG9 chain are brominated.

  • Unreacted Boc-protected amine: The starting material for the PEGylation.

  • Partially protected or deprotected species: Molecules where the Boc group has been prematurely cleaved.

  • Byproducts from the bromination reaction.

Q3: Which analytical techniques are recommended for assessing the purity of this compound derivatives?

A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for separating the target compound from impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used for quantitative purity analysis (qNMR).

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product and can help identify impurities.

Troubleshooting Guides

Issue 1: Poor Separation and Streaking during Silica Gel Chromatography

Question: My this compound derivative is streaking on the TLC plate and eluting over a large number of fractions during column chromatography. What can I do to improve the separation?

Answer: Streaking and poor separation on silica gel are common for PEGylated compounds due to their high polarity and potential for strong interactions with the stationary phase. Here are some troubleshooting steps:

  • Optimize the Mobile Phase:

  • Consider a Different Stationary Phase:

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography using a C18-functionalized silica gel can be a more effective alternative. You would use a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol) and elute with an increasing gradient of the organic solvent.

    • Neutral or Deactivated Silica: If you suspect your compound is degrading on the acidic silica gel, using neutral or deactivated silica gel could be beneficial.

  • Sample Loading:

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can often lead to better resolution than wet loading.

Issue 2: Unexpected Loss of the Boc Protecting Group

Question: My analytical data (NMR or MS) suggests that the Boc group is being partially or fully cleaved during purification. How can I prevent this?

Answer: The Boc group is sensitive to acidic conditions. Its premature removal can be a significant issue during purification.

  • Avoid Acidic Conditions:

    • Neutralize Solvents: Ensure that your solvents, particularly chlorinated solvents like DCM and chloroform, are free of acidic impurities. You can wash them with a saturated sodium bicarbonate solution and dry them before use.

    • Buffer the Mobile Phase: If using reverse-phase HPLC, consider using a buffered mobile phase to maintain a neutral or slightly basic pH. However, be mindful of the stability of your bromo group under basic conditions.

  • TLC Analysis:

    • Staining: When visualizing your TLC plates, be aware that some acidic stains (e.g., permanganate) can cause on-plate deprotection, leading to misleading results.

Issue 3: Difficulty in Removing PEG Diol Impurity

Question: I am struggling to separate the desired this compound from the starting PEG9-diol. What is the best approach?

Answer: The separation of a monofunctionalized PEG from the corresponding diol can be challenging due to their similar polarities.

  • Optimize Chromatography:

    • High-Resolution Chromatography: Preparative HPLC is often more effective than standard flash chromatography for this separation. A shallow gradient can help resolve these closely eluting compounds.

    • Column Choice: A high-quality, high-resolution silica gel or C18 column is crucial.

  • Liquid-Liquid Extraction:

    • If there is a sufficient difference in hydrophobicity between your product and the diol, a carefully optimized liquid-liquid extraction procedure might be effective. The Boc group on your product should make it more soluble in less polar organic solvents compared to the more polar diol.

Data Presentation

Table 1: Comparison of Purification Techniques for Bromo-PEG-Boc Derivatives

Purification TechniqueTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Silica Gel Flash Chromatography 85-95%60-80%Cost-effective, suitable for large scaleCan have poor resolution for polar compounds, potential for streaking and product degradation.
Reverse-Phase Flash Chromatography >95%70-90%Good for polar molecules, better resolution than normal phase.More expensive stationary phase.
Preparative HPLC (RP-HPLC) >98%50-70%High resolution, excellent for removing closely related impurities.Lower loading capacity, more time-consuming, requires specialized equipment.
Liquid-Liquid Extraction Variable (used for initial cleanup)>90%Good for removing highly polar or non-polar impurities.Not effective for separating compounds with similar polarities.

Note: The values presented are typical and can vary significantly depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: General Method for Purification by Silica Gel Flash Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent or a stronger solvent like DCM.

  • Column Packing: Pack a silica gel column with a slurry of silica in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the sample onto the top of the column. For better resolution, consider dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Start with a low-polarity mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., a gradient of 0% to 10% methanol in DCM).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure. Analyze the final product for purity by HPLC and NMR.

Protocol 2: General Method for Purification by Preparative RP-HPLC

  • Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase. Filter the solution through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 preparative column with the initial mobile phase (e.g., 95% water / 5% acetonitrile with 0.1% TFA, if the compound is stable to acid).

  • Injection: Inject the sample onto the column.

  • Elution: Run a linear gradient to increase the organic solvent concentration (e.g., from 5% to 95% acetonitrile in water over 30-60 minutes).

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and lyophilize or evaporate the solvent to obtain the final product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Chromatography cluster_extraction Extraction cluster_analysis Purity Analysis cluster_final Final Product start Crude this compound lle Liquid-Liquid Extraction start->lle Initial Cleanup flash Silica Gel Flash Chromatography prep_hplc Preparative RP-HPLC flash->prep_hplc High Purity Needed hplc HPLC flash->hplc prep_hplc->hplc lle->flash nmr NMR hplc->nmr ms MS nmr->ms end Pure this compound ms->end Purity Confirmed

Caption: A general workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic cluster_streaking Poor Separation / Streaking on Silica cluster_deprotection Boc Deprotection cluster_diol Diol Impurity Removal start Purification Issue Identified c1 Optimize Mobile Phase start->c1 d1 Use Neutralized Solvents start->d1 p1 Use Preparative HPLC start->p1 c2 Change Stationary Phase (e.g., C18) c1->c2 c3 Use Dry Loading c2->c3 d2 Buffer Mobile Phase (HPLC) d1->d2 d3 Avoid Acidic Stains (TLC) d2->d3 p2 Optimize Liquid-Liquid Extraction p1->p2

Validation & Comparative

Navigating the PROTAC Linker Landscape: A Comparative Guide to Bromo-PEG9-Boc and Alkyl Linkers in Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. The linker, a component often perceived as a simple spacer, profoundly influences a PROTAC's efficacy by modulating its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides an objective comparison of two common linker classes: polyethylene (B3416737) glycol (PEG), exemplified by the Bromo-PEG9-Boc linker, and traditional alkyl linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

The choice of linker can dramatically alter the degradation efficiency of a PROTAC, as measured by key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While flexible linkers like alkyl and PEG chains are widely used due to their synthetic accessibility, their distinct properties can lead to significantly different outcomes.

The Tale of Two Linkers: Physicochemical and Functional Differences

Alkyl linkers are simple hydrocarbon chains that offer a high degree of conformational flexibility.[1] They are generally hydrophobic, which can impact the solubility of the resulting PROTAC molecule.[1] In contrast, PEG linkers, composed of repeating ethylene (B1197577) glycol units, are more hydrophilic. This increased polarity can enhance the solubility and, in some cases, the cell permeability of the PROTAC.[2][3]

The "chameleon effect" has been described for some flexible linkers, where they can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytoplasm. This dynamic behavior can be influenced by the linker's composition.

Comparative Efficacy in Target Protein Degradation

One study comparing linkers for Cereblon (CRBN) degradation in HEK293T cells found that a nine-atom alkyl chain resulted in a concentration-dependent decrease in CRBN levels. In contrast, a linker composed of three PEG units led to weak degradation, suggesting that for this particular system, the more hydrophobic alkyl linker was more effective.[1]

The length of the linker is also a critical factor. A study on HaloTag-based PROTACs demonstrated that linkers with fewer than three PEG units induced minimal degradation (Dmax ≤20%). As the linker length increased to three PEG units, the PROTAC induced efficient degradation with a Dmax of over 95% and a DC50 of 19 ± 1 nM. However, with even longer PEG linkers, a decrease in Dmax was observed, accompanied by a "hook effect" at higher concentrations. This phenomenon occurs when an excess of the PROTAC leads to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) at the expense of the productive ternary complex.

The following tables summarize quantitative data from various studies, illustrating the impact of linker type and length on PROTAC performance.

Linker TypeLinker CompositionTarget ProteinCell LineDegradation EfficacyReference
Alkyl Nine-atom alkyl chainCRBNHEK293TConcentration-dependent decrease
PEG Three PEG unitsCRBNHEK293TWeak degradation
Linker TypeLinker Length (atoms)Target ProteinCell LineDC50 (nM)Dmax (%)Reference
Alkyl/Ether < 12TBK1Not SpecifiedNo degradation-
PEG 16ERαMCF7~1~95
PEG 3 PEG unitsHaloTagNot Specified19 ± 1>95

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action, a typical experimental workflow for evaluating PROTAC efficacy, and the structural differences between PEG and alkyl linkers.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

PROTAC Mechanism of Action

Western_Blot_Workflow A 1. Cell Seeding & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Immunoblotting (Antibodies) D->E F 6. Detection & Analysis E->F G 7. Determine DC50 & Dmax F->G

Western Blot Experimental Workflow

Linker_Comparison cluster_properties Key Properties Alkyl Alkyl Linker -CH2-CH2-CH2-CH2- Hydrophobic & Flexible Solubility Solubility PEG PEG Linker -O-CH2-CH2-O- Hydrophilic & Flexible Permeability Permeability Ternary_Complex_Formation Ternary Complex Formation

Structural Differences: Alkyl vs. PEG

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, THP-1) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium.

    • Incubate overnight at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Treat the cells with the various concentrations of the PROTAC and include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours).

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of MTS solution to each well.

    • Incubate for 1 to 4 hours at 37°C.

  • Data Acquisition:

    • Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from wells containing medium only.

    • Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.

Conclusion

The choice of linker is a critical decision in the design of a successful PROTAC. While this compound represents a specific and synthetically useful example of a PEG linker, the broader comparison between PEG and alkyl linkers reveals a trade-off between hydrophilicity and hydrophobicity that can significantly impact degradation efficacy. The available data suggests that the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, empirical testing of a variety of linker types and lengths, using robust and standardized experimental protocols such as those outlined in this guide, is essential for the development of potent and selective protein degraders. Future advancements in computational modeling and structural biology will likely provide a more predictive framework for rational linker design, moving the field beyond a "trial and error" approach.

References

The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis of Bromo-PEG9-Boc and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving optimal therapeutic outcomes. The linker, a critical component connecting the targeting moiety to the payload, significantly influences the efficacy, stability, and pharmacokinetic profile of the final product. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered substantial attention due to their ability to modulate the physicochemical properties of bioconjugates.[1][2] This guide provides an objective comparison of Bromo-PEG9-Boc with other PEG linker lengths, supported by experimental data, to inform the selection of the most appropriate linker for specific research applications.

This compound is a heterobifunctional linker featuring a Boc-protected amine and a terminal bromide. The Boc group provides a stable protecting group for the amine, allowing for controlled, stepwise conjugation, while the bromide serves as a reactive handle for nucleophilic substitution, typically with thiol groups on biomolecules.[3][4][5] The nine-unit PEG chain imparts hydrophilicity, which can enhance the solubility and stability of the bioconjugate, a crucial factor when working with hydrophobic payloads.

The length of the PEG chain is a critical parameter that can be tailored to optimize the performance of a bioconjugate. Shorter PEG linkers may be advantageous for creating more compact conjugates, whereas longer linkers can be necessary to overcome steric hindrance and further improve solubility. This guide will delve into the comparative performance of this compound and other PEG linker lengths in the context of ADCs and PROTACs.

Comparative Analysis of PEG Linker Length in ADCs

In the design of ADCs, the PEG linker plays a crucial role in modulating the therapeutic index by influencing factors such as solubility, stability, and pharmacokinetics. The incorporation of hydrophilic PEG linkers can mitigate aggregation issues associated with hydrophobic drug payloads, enabling higher drug-to-antibody ratios (DARs).

Data Presentation: Impact of PEG Linker Length on ADC Properties
PEG Linker LengthKey ObservationApplication ContextReference
No PEG High clearance rate (~8.5 mL/kg/day).Non-binding IgG conjugated to MMAE (DAR of 8).
PEG2, PEG4 Higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to non-PEGylated ADCs.ADCs with 2 and 4 PEG units in the linker.
PEG8, PEG12, PEG24 Significantly higher tumor-to-plasma exposure ratios and greater tumor weight reduction compared to shorter PEG linkers.ADCs with 8, 12, and 24 PEG units in the linker.
PEG4K, PEG10K 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively, compared to a non-PEGylated conjugate. However, significant extension in circulation half-life (2.5 and 11.2-fold, respectively).Miniaturized affibody-based drug conjugates.
Linear PEG24 vs. Pendant 2 x PEG12 Amide-coupled ADCs with two pendant 12-unit PEG chains exhibited better stability and slower clearance rates.Comparison of linear versus pendant PEG configurations.

Comparative Analysis of PEG Linker Length in PROTACs

The linker in a PROTAC is not merely a spacer but an active component that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ligase. An optimal linker length is crucial for efficient ubiquitination and subsequent degradation of the target protein.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
Target ProteinPEG Linker LengthDC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) 12-atom PEGSimilar binding affinity to 16-atom linkerLess potent than 16-atom linker
Estrogen Receptor α (ERα) 16-atom PEGSimilar binding affinity to 12-atom linkerMore potent than 12-atom linker
TANK-binding kinase 1 (TBK1) < 12 atomsNo apparent activity-
TANK-binding kinase 1 (TBK1) 12-29 atomsSubmicromolar degradation potency-
Bruton's tyrosine kinase (BTK) ≥ 4 PEG unitsConsistent binding affinity-
Bruton's tyrosine kinase (BTK) < 4 PEG unitsUp to 20-fold impaired binding affinity-

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of bioconjugates with varying PEG linker lengths.

Protocol 1: General Synthesis of an ADC using a Bromo-PEG-Boc Linker

This protocol outlines the general steps for conjugating a drug to an antibody via a Bromo-PEG-Boc linker.

A. Synthesis of the Drug-Linker Conjugate:

  • Deprotection of the Boc Group: The Boc-protected amine on the Bromo-PEG-Boc linker is deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

  • Activation of the Cytotoxic Drug: The cytotoxic drug, containing a carboxylic acid group, is activated to an N-hydroxysuccinimide (NHS) ester using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).

  • Conjugation to the Linker: The activated drug is then reacted with the deprotected amino-PEG-bromide linker to form a stable amide bond.

  • Purification: The resulting drug-linker conjugate is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

B. Conjugation to the Antibody:

  • Antibody Reduction (for cysteine conjugation): If conjugating to cysteine residues, the antibody's interchain disulfide bonds are partially reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.

  • Conjugation Reaction: The purified drug-linker conjugate (with the terminal bromide) is incubated with the reduced antibody. The bromide group on the linker reacts with the free thiol groups on the antibody via nucleophilic substitution to form a stable thioether bond.

  • Purification of the ADC: The final ADC is purified using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated species.

C. Characterization of the ADC:

  • Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined by techniques such as HIC-HPLC or UV-Vis spectroscopy.

  • Purity and Aggregation Analysis: SEC is used to assess the purity of the ADC and quantify the percentage of aggregates.

  • In Vitro Cytotoxicity Assay: The potency of the ADC is evaluated using cell-based assays on target-expressing cancer cell lines.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (with different PEG linker lengths) for a specified time (e.g., 24 hours). A vehicle-treated control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control. Subsequently, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Mandatory Visualization

ADC_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome TumorCell Tumor Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex TargetProtein->TernaryComplex E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recruitment Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental_Workflow cluster_ADC ADC Synthesis and Analysis cluster_PROTAC PROTAC Evaluation DrugLinker_Synth 1. Drug-Linker Synthesis Antibody_Mod 2. Antibody Modification DrugLinker_Synth->Antibody_Mod Conjugation 3. Conjugation Antibody_Mod->Conjugation Purification_ADC 4. ADC Purification Conjugation->Purification_ADC Characterization_ADC 5. ADC Characterization Purification_ADC->Characterization_ADC Cell_Treatment 1. Cell Treatment with PROTAC Lysis 2. Cell Lysis Cell_Treatment->Lysis Protein_Quant 3. Protein Quantification Lysis->Protein_Quant WB 4. Western Blot Protein_Quant->WB Analysis 5. Degradation Analysis WB->Analysis

Caption: General experimental workflows for ADC synthesis and PROTAC evaluation.

References

A Comparative Guide to the Mass Spectrometry Analysis of Bromo-PEG9-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs), understanding the structural integrity of linker molecules is paramount. Bromo-PEG9-Boc is a discrete polyethylene (B3416737) glycol (dPEG®) based linker, valued for its defined length, hydrophilicity, and bifunctional nature, featuring a terminal bromide for nucleophilic substitution and a Boc-protected amine for subsequent deprotection and conjugation. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of this compound and its conjugates, offering supporting experimental insights and detailed protocols.

Mass Spectrometry Approaches for Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of synthetic molecules like this compound. The two most common ionization techniques for this type of analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like PEG derivatives. It typically generates multiply charged ions, which can be advantageous for high-molecular-weight analytes. However, for smaller molecules like this compound, it primarily produces singly charged species, such as protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ and ammonium (B1175870) [M+NH4]+. A key challenge with ESI is the potential for in-source fragmentation, particularly the loss of the labile tert-butyloxycarbonyl (Boc) protecting group.[1][2]

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for analyzing a wide range of molecules, including polymers. It typically produces singly charged ions, leading to simpler mass spectra compared to ESI, especially for polydisperse samples.[3] For discrete PEGs like this compound, MALDI can provide a clear determination of the molecular weight. The choice of matrix is crucial for successful MALDI analysis to ensure efficient energy transfer and prevent fragmentation.[3]

Expected Fragmentation Pattern of this compound

Understanding the fragmentation pattern of this compound is crucial for its unambiguous identification and for sequencing its conjugates. The molecule has several characteristic cleavage points under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).

  • Loss of the Boc Group: The most prominent fragmentation is the loss of the Boc group, which can occur through the neutral loss of isobutylene (B52900) (56 Da) to yield a carbamic acid intermediate, followed by the loss of CO2 (44 Da), resulting in a total loss of 100 Da. A direct loss of the entire Boc group (100 Da) is also commonly observed.[1] A McLafferty-type rearrangement can also lead to the loss of isobutylene (M-56).

  • Cleavage of the PEG Chain: The polyethylene glycol chain typically fragments via cleavage of the C-O or C-C bonds, resulting in a characteristic series of ions separated by 44 Da, corresponding to the mass of an ethylene (B1197577) glycol unit (C2H4O).

  • Loss of Bromine: Cleavage of the terminal C-Br bond can also occur. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a distinctive signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

The following diagram illustrates the key structural features and potential fragmentation pathways of this compound.

G Structure and Key Fragments of this compound cluster_structure This compound Structure cluster_fragments Characteristic Fragments struct Br (OCH2CH2)9 O(CH2)2 C(=O)O C(CH3)3 (Boc) frag1 Loss of Isobutylene (M-56) struct:f4->frag1 McLafferty rearrangement frag2 Loss of Boc group (M-100) struct:f4->frag2 Neutral loss frag3 PEG backbone cleavage (loss of n*44 Da) struct:f1->frag3 C-O/C-C cleavage frag4 Loss of Br struct:f0->frag4 C-Br cleavage

Caption: Structure of this compound and its characteristic fragmentation pathways in mass spectrometry.

Comparison with Alternative PROTAC Linkers

The choice of linker is critical in PROTAC design, influencing factors like solubility, cell permeability, and the geometry of the ternary complex. Besides PEG linkers, common alternatives include alkyl chains and more rigid structures like those containing piperazine (B1678402).

Linker TypeStructure ExampleKey Mass Spectrometry CharacteristicsAdvantagesDisadvantages
This compound Br-(PEG)9-NHBoc- Characteristic loss of Boc group (M-56, M-100). - Sequential loss of PEG units (44 Da). - Isotopic signature of Bromine.- Hydrophilic, improves solubility. - Discrete length simplifies analysis. - Flexible.- Potential for in-source fragmentation. - May be susceptible to enzymatic cleavage.
Alkyl Chain Linker Br-(CH2)n-NHBoc- Fragmentation along the alkyl chain (loss of n*14 Da). - Loss of Boc group.- Synthetically straightforward. - High flexibility.- Hydrophobic, can decrease solubility. - May lead to nonspecific binding.
Rigid Piperazine Linker Boc-N(piperazine)C(O)-(CH2)n-X- Characteristic fragmentation of the piperazine ring. - Loss of Boc group.- Conformational rigidity can improve binding affinity. - Can enhance metabolic stability.- More complex synthesis. - Reduced flexibility may hinder ternary complex formation.

The following diagram illustrates a typical experimental workflow for the analysis of a this compound conjugate.

G LC-MS/MS Workflow for this compound Conjugate Analysis cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis conjugate This compound Conjugate digest Enzymatic Digestion (for protein conjugates) conjugate->digest extract Solid Phase Extraction (SPE) digest->extract hplc Reverse-Phase HPLC extract->hplc Injection ms1 MS1 Scan (Full Scan) hplc->ms1 Elution & Ionization ms2 MS/MS Scan (Fragmentation) ms1->ms2 Precursor Selection analysis Spectral Interpretation & Database Search ms2->analysis

Caption: A typical workflow for the analysis of this compound conjugates using LC-MS/MS.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of the intact this compound linker.

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 10 µg/mL.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% to 95% B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MS1 Scan Range: m/z 150-1000.
  • MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense ions from the MS1 scan.
  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to observe characteristic fragments.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.

Protocol 2: Analysis of a this compound Conjugated Peptide

This protocol is for the analysis of a peptide that has been conjugated with this compound.

1. Sample Preparation:

  • The conjugated peptide may require purification by HPLC to remove excess linker and unconjugated peptide.
  • The purified conjugate is dissolved in 0.1% formic acid in water/acetonitrile.

2. LC-MS/MS:

  • LC and MS conditions can be similar to Protocol 1, with adjustments to the gradient to ensure proper elution of the more hydrophobic conjugate.
  • The MS1 scan range should be adjusted to include the expected m/z of the conjugated peptide.
  • In the data analysis, look for the mass shift corresponding to the addition of the this compound linker (minus the leaving group from the conjugation reaction).
  • MS/MS fragmentation of the conjugated peptide will show fragment ions from both the peptide backbone and the linker, allowing for confirmation of the conjugation site.

Data Presentation: Expected Ions for this compound

The following table summarizes the expected m/z values for the molecular ion and key fragments of this compound in positive ion mode.

IonDescriptionCalculated m/z (79Br)Calculated m/z (81Br)
[M+H]+Protonated molecule606.28608.28
[M+Na]+Sodium adduct628.26630.26
[M+NH4]+Ammonium adduct623.31625.31
[M-C4H8+H]+Loss of isobutylene550.22552.22
[M-Boc+H]+Loss of Boc group506.24508.24
[M-Br]+Loss of Bromine527.33527.33

This guide provides a foundational understanding of the mass spectrometric analysis of this compound and its conjugates. The provided protocols and expected fragmentation data serve as a starting point for method development and data interpretation. For specific applications, optimization of chromatographic and mass spectrometric parameters will be necessary to achieve the best results.

References

A Comparative Guide to the Characterization of Bromo-PEG9-Boc: An NMR Spectroscopy Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of functionalized polyethylene (B3416737) glycol (PEG) derivatives is paramount in the development of novel therapeutics, bioconjugates, and drug delivery systems. Bromo-PEG9-Boc, a heterobifunctional linker, offers a versatile platform for conjugation, featuring a reactive bromide for nucleophilic substitution and a Boc-protected amine for controlled deprotection and subsequent amine-based chemistry. Ensuring the purity, identity, and structural integrity of this reagent is a critical first step in any synthetic workflow.

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of this compound. We will delve into the rich structural information provided by NMR and present a comparative analysis with Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gel Permeation Chromatography (GPC), supported by detailed experimental protocols.

Unambiguous Structure Elucidation with NMR Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique that provides unparalleled insight into the molecular structure of this compound. Both ¹H and ¹³C NMR are instrumental in confirming the presence of the key functional groups and the PEG backbone.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These values are based on the analysis of similar PEGylated and Boc-protected compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.75t2H-CH₂-Br
~3.64m32H-O-CH₂-CH₂-O- (PEG backbone)
~3.51t2H-CH₂-O- (adjacent to PEG)
~3.25q2H-CH₂-NHBoc
~1.44s9H-C(CH₃)₃ (Boc group)

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (ppm)Assignment
~156.0C=O (Boc carbamate)
~79.5-C(CH₃)₃ (Boc quaternary carbon)
~71.3-CH₂- (adjacent to Bromine)
~70.6-O-CH₂-CH₂-O- (PEG backbone)
~70.3-O-CH₂-CH₂-O- (PEG backbone)
~70.0-O-CH₂-CH₂-O- (PEG backbone)
~40.5-CH₂-NHBoc
~30.2-CH₂-Br
~28.4-C(CH₃)₃ (Boc methyl carbons)

Comparative Analysis of Analytical Techniques

While NMR provides detailed structural information, a multi-technique approach is often employed for comprehensive characterization. The following table compares the utility of NMR with other common analytical methods for the analysis of this compound.

Table 3: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed molecular structure, functional group confirmation, purity assessment.Non-destructive, provides unambiguous structural elucidation.[1][2]Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight confirmation, impurity identification.High sensitivity, provides exact mass measurements.[3][4]Provides limited structural information, fragmentation can be complex.
HPLC (with ELSD or CAD) Purity assessment, separation of isomers and impurities.High-resolution separation, quantitative analysis.[5][6]Does not provide structural information directly, requires reference standards.
Gel Permeation Chromatography (GPC) Molecular weight distribution (polydispersity) of the PEG chain.Determines the homogeneity of the PEG chain length.[7][8][9]Limited resolution for small molecules, provides average molecular weight information.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical data. The following sections outline the methodologies for the key experiments discussed.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound product into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Gently swirl the vial until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: 0-10 ppm

  • Referencing: Tetramethylsilane (TMS) at 0 ppm

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0-200 ppm

  • Referencing: CDCl₃ solvent peak at 77.16 ppm

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Parameters:

  • Mass Spectrometer: Q-TOF or Orbitrap for high-resolution mass analysis.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mobile Phase: A mixture of water and acetonitrile with 0.1% formic acid is commonly used.

  • Flow Rate: 0.2-0.5 mL/min.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-400 °C.

High-Performance Liquid Chromatography (HPLC)

Instrumentation and Parameters:

  • HPLC System: A standard HPLC system with a gradient pump and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • ELSD/CAD Settings: Nebulizer temperature, evaporator temperature, and gas flow rate should be optimized for the specific instrument and mobile phase composition.

Gel Permeation Chromatography (GPC)

Instrumentation and Parameters:

  • GPC System: A GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of GPC columns suitable for the analysis of low molecular weight polymers (e.g., polystyrene-divinylbenzene based columns).

  • Mobile Phase: Tetrahydrofuran (THF) is a common mobile phase for PEG analysis.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C.

  • Calibration: Use a set of narrow-polydispersity PEG standards to generate a calibration curve.

Workflow for Characterization of this compound

The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound product, integrating the discussed analytical techniques.

G cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Separation & Purity Analysis cluster_3 Data Analysis & Reporting Sample This compound Product Dissolution Dissolution in Appropriate Solvents Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS HPLC HPLC (with ELSD/CAD) Dissolution->HPLC GPC GPC (with RI) Dissolution->GPC Structure Structure Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Purity Purity Assessment HPLC->Purity PDI Polydispersity Index GPC->PDI Report Comprehensive Characterization Report Structure->Report Purity->Report MW->Report PDI->Report

Caption: Workflow for the comprehensive characterization of this compound.

References

A Researcher's Guide to Confirming Bromo-PEG9-Boc Conjugation: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules like Bromo-PEG9-Boc is a critical step in the synthesis of advanced therapeutics and research tools, including Proteolysis Targeting Chimeras (PROTACs). Confirmation of this covalent bond formation is essential to ensure the desired final product has been achieved with high purity. This guide provides a comparative analysis of key analytical techniques to confirm the successful conjugation of this compound to a target molecule, offering detailed experimental protocols and expected data to aid in methodological selection and optimization.

The primary analytical techniques for verifying the successful conjugation of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides distinct and complementary information regarding the reaction outcome.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Structural confirmation, confirmation of covalent bond formation, and assessment of purity.Provides detailed structural information and can be used for quantification.Lower sensitivity compared to MS, complex spectra for large molecules.
Mass Spectrometry (ESI, MALDI-TOF) Confirms the molecular weight of the conjugate, providing direct evidence of successful conjugation.High sensitivity and accuracy in mass determination.Provides limited structural information, potential for fragmentation.
HPLC (RP-HPLC) Assesses purity, separates the conjugate from starting materials and byproducts, and can be used for quantification.High resolution and reproducibility, well-established for purity analysis.[1][2]Does not provide structural information on its own.
FTIR Spectroscopy Confirms the presence of characteristic functional groups of the PEG linker.Fast and non-destructive.Provides limited structural detail compared to NMR, may not be sensitive enough for subtle changes.

Experimental Protocols and Data Presentation

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the covalent attachment of the this compound linker to a target molecule. By analyzing the chemical shifts and integration of proton signals, researchers can verify the presence of the PEG linker and the Boc protecting group in the final conjugate.

Experimental Protocol: ¹H NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a final volume of 0.5-0.7 mL.

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., tetramethylsilane (B1202638) - TMS) if quantitative analysis is required.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Process the spectrum to identify characteristic peaks of the this compound linker and the target molecule. Integrate the relevant peaks to confirm the ratio of the linker to the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Dissolve Conjugate Dissolve Conjugate Add Solvent Add Solvent Dissolve Conjugate->Add Solvent Add Standard Add Standard Add Solvent->Add Standard Acquire Spectrum Acquire Spectrum Add Standard->Acquire Spectrum Transfer to NMR tube Process Data Process Data Acquire Spectrum->Process Data Analyze & Integrate Analyze & Integrate Process Data->Analyze & Integrate Structural Confirmation Structural Confirmation Analyze & Integrate->Structural Confirmation

Expected ¹H NMR Data for this compound Conjugate

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration (relative)Confirmation Point
Boc group (-C(CH₃)₃)~1.44singlet9HPresence of Boc protecting group.
PEG backbone (-O-CH₂-CH₂-O-)~3.65multiplet~32HPresence of the PEG chain.
Methylene adjacent to Bromo (-CH₂-Br)~3.80triplet2HDisappearance/shift upon conjugation.
Methylene adjacent to Boc-protected amine (-CH₂-NHBoc)~3.52triplet2HPresence of the Boc-protected terminus.
Protons on conjugated moleculeShifted from original positionsVariesVariesConfirmation of covalent linkage.

Note: The exact chemical shifts may vary depending on the solvent and the nature of the conjugated molecule.

Mass Spectrometry (MS)

Mass spectrometry directly measures the molecular weight of the conjugate, providing definitive evidence of successful conjugation. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used techniques.[3]

Experimental Protocol: MALDI-TOF MS Analysis

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).[4]

  • Sample Preparation: Mix the purified conjugate solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Linear mode is often preferred for larger molecules.[4]

  • Data Analysis: Determine the molecular weight of the major peaks and compare them to the theoretical mass of the conjugate.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis Prepare Matrix Prepare Matrix Mix with Sample Mix with Sample Prepare Matrix->Mix with Sample Spot on Target Spot on Target Mix with Sample->Spot on Target Co-crystallization Acquire Spectrum Acquire Spectrum Spot on Target->Acquire Spectrum Analyze Data Analyze Data Acquire Spectrum->Analyze Data Molecular Weight Confirmation Molecular Weight Confirmation Analyze Data->Molecular Weight Confirmation

Expected Mass Spectrometry Data for this compound Conjugate

AnalyteMolecular FormulaTheoretical Monoisotopic Mass (Da)Expected Observed Mass (m/z)Confirmation Point
This compoundC₂₅H₄₉BrO₁₁604.25605.25 [M+H]⁺, 627.23 [M+Na]⁺Mass of the linker.
Target MoleculeVariesVariesVariesMass of the starting material.
ConjugateVariesMass of Target + 525.34 (C₂₅H₄₈O₁₁)VariesDirect evidence of conjugation.

Note: The observed mass will depend on the ionization state. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for any bromine-containing species.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is an excellent technique for assessing the purity of the this compound conjugate and for separating it from the starting materials and any byproducts.

Experimental Protocol: RP-HPLC Analysis

  • Column: A C18 or C4 reversed-phase column is typically used.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the compounds. For example, 5% to 95% B over 20 minutes.

  • Detection: UV detection at a wavelength appropriate for the target molecule (e.g., 214 nm, 254 nm, or 280 nm).

  • Analysis: The retention time of the conjugate is expected to be different from the starting materials. The purity is determined by integrating the area of the product peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Dissolve Sample in Mobile Phase A Dissolve Sample in Mobile Phase A Inject Sample Inject Sample Dissolve Sample in Mobile Phase A->Inject Sample Gradient Elution Gradient Elution Inject Sample->Gradient Elution UV Detection UV Detection Gradient Elution->UV Detection Purity Assessment Purity Assessment UV Detection->Purity Assessment

Expected HPLC Data for this compound Conjugation

CompoundExpected Retention Time (min)Observation
Target MoleculeVaries (typically less polar than conjugate)Peak corresponding to the starting material.
This compoundVariesPeak corresponding to the unreacted linker.
ConjugateVaries (typically more retained than the target molecule)A new, major peak indicating product formation.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the presence of the PEG linker in the conjugate by identifying its characteristic vibrational bands.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands of the PEG chain.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis Prepare Thin Film or KBr Pellet Prepare Thin Film or KBr Pellet Acquire Spectrum Acquire Spectrum Prepare Thin Film or KBr Pellet->Acquire Spectrum Identify Characteristic Peaks Identify Characteristic Peaks Acquire Spectrum->Identify Characteristic Peaks Functional Group Confirmation Functional Group Confirmation Identify Characteristic Peaks->Functional Group Confirmation

Expected FTIR Data for this compound Conjugate

Wavenumber (cm⁻¹)Vibrational ModeConfirmation Point
~2870C-H stretching of the PEG backbonePresence of the PEG chain.
~1700C=O stretching of the Boc carbonylPresence of the Boc protecting group.
~1100C-O-C stretching of the PEG ether linkagesStrong, characteristic band for PEG.
~650C-Br stretchingDisappearance upon conjugation.

Alternative and Complementary Techniques

For a more comprehensive analysis, especially in a drug development setting, other techniques can be employed:

  • Size Exclusion Chromatography (SEC): Useful for separating the conjugate from unreacted larger molecules (e.g., proteins or antibodies) and aggregates.

  • Capillary Electrophoresis (CE): Offers high-resolution separation based on size and charge, which can be beneficial for analyzing complex mixtures.

  • Quantitative NMR (qNMR): Can be used to determine the exact concentration and purity of the conjugate when a certified internal standard is used.

By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their synthesized molecules for downstream applications.

References

A Comparative Analysis of Flexible vs. Rigid Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically influenced by the chemical linker that connects the target protein ligand to the E3 ligase ligand. This linker is not a passive spacer but an active modulator of the PROTAC's properties, including its ability to form a stable and productive ternary complex, its cell permeability, and its pharmacokinetic profile.[1] The choice between a flexible or a rigid linker is a key decision in PROTAC development, with significant consequences for the molecule's overall performance.[2][3] This guide provides an objective comparison between flexible and rigid linkers, supported by experimental data and detailed methodologies for key assays.

Conceptual Overview: Flexible vs. Rigid Linkers

Flexible linkers, predominantly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer significant conformational freedom.[1][] This plasticity can be advantageous, allowing the PROTAC to adopt various conformations to facilitate the formation of a ternary complex. They are also synthetically accessible and their lengths are easily tunable. However, this flexibility can come at an energetic cost, leading to an entropic penalty upon binding and potentially contributing to less stable ternary complexes. Furthermore, highly flexible alkyl chains can increase hydrophobicity, which may negatively impact solubility and cell permeability.

Rigid linkers, which incorporate structures like aromatic rings, piperazine/piperidine moieties, or alkynes, introduce conformational constraints. This rigidity can help "pre-organize" the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation and leading to enhanced stability and potency. Rigid linkers have also been shown to improve metabolic stability and pharmacokinetic properties. The primary drawback is that a poorly designed rigid linker may introduce insurmountable steric hindrance, completely preventing the formation of a productive ternary complex.

The selection of a linker is therefore a multi-parameter optimization problem, where the ideal choice is highly dependent on the specific target protein and E3 ligase pair.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize experimental data from various studies, illustrating the impact of linker composition and rigidity on PROTAC efficacy. Efficacy is typically measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).

Table 1: Impact of Flexible Linker Length on TBK1 Degradation

Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
Alkyl/Ether < 12 No degradation -
Alkyl/Ether 12 - 29 Submicromolar -
Alkyl/Ether 21 3 96
Alkyl/Ether 29 292 76

This data highlights that for flexible linkers, a minimum length is often required to bridge the two proteins effectively, after which an optimal length exists before potency begins to decrease.

Table 2: Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker Type PROTAC Degradation of AR in 22Rv1 cells (at 3 µM) Reference
Flexible (PEG) Parent PROTAC 54 Exhibited degradation
Rigid (Disubstituted phenyl) PROTACs 55-57 No activity

This study demonstrates a case where conformational restriction by a rigid linker was detrimental to activity, suggesting the required geometry for the ternary complex could not be achieved.

Table 3: Rigid Linkers Enhancing AR Degradation and Pharmacokinetics

Linker Type PROTAC DC50 Key Feature Reference
Rigid PROTAC 50 < 1 nM Highly rigid, polar linker
Rigid ARV-110 - Short, rigid linker with piperidine

In contrast to the findings in Table 2, these studies show that well-designed rigid linkers can lead to highly potent degraders with improved drug-like properties, highlighting the context-dependent nature of linker design.

Mandatory Visualization

PROTAC_Mechanism cluster_ub Ub Ubiquitin TC TC Ub->TC Proteasome 26S Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded Degradation POI POI POI->TC POI_Ub Poly-ubiquitinated Target Protein TC->POI_Ub Ubiquitination PROTAC PROTAC PROTAC->TC E3 E3 E3->TC POI_Ub->Proteasome Recognition

Linker_Logic cluster_flex Flexible Linkers (e.g., PEG, Alkyl) cluster_rigid Rigid Linkers (e.g., Rings, Alkynes) Flex_Pros Pros: - Synthetic Accessibility - Tunable Length - Conformational Plasticity Outcome PROTAC Efficacy (DC50, Dmax) Flex_Pros->Outcome Facilitates Ternary Complex Formation Flex_Cons Cons: - Entropic Penalty - Potential Instability - Hydrophobicity (Alkyl) Flex_Cons->Outcome Hinders Ternary Complex Stability Rigid_Pros Pros: - Pre-organization - Improved PK Properties - Enhanced Stability Rigid_Pros->Outcome Stabilizes Ternary Complex Rigid_Cons Cons: - Synthetic Challenge - Steric Hindrance Risk - Non-optimal Geometry Rigid_Cons->Outcome Prevents Ternary Complex Formation

Exp_Workflow

Experimental Protocols

Detailed methodologies are crucial for the systematic evaluation and comparison of PROTACs with different linkers.

This endpoint assay quantifies the reduction in total target protein levels after PROTAC treatment.

  • Objective: To determine the DC50 and Dmax of a PROTAC.

  • Materials:

    • Cultured cells expressing the target protein.

    • PROTAC compound and vehicle control (e.g., DMSO).

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Lysis buffer (e.g., RIPA) with protease inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE equipment and reagents.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies (against target protein and a loading control like GAPDH or β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescence substrate and imaging system.

  • Methodology:

    • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle-only control for a fixed duration (e.g., 16 or 24 hours).

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice. Centrifuge to pellet cell debris and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with the primary antibody against the target protein, followed by washes and incubation with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.

    • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal with an imager. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control for each concentration and plot a dose-response curve to determine DC50 and Dmax values.

This live-cell assay allows for real-time monitoring of protein degradation, providing kinetic parameters.

  • Objective: To determine the rate of degradation, DC50, and Dmax in real-time.

  • Materials:

    • CRISPR-edited cells where the endogenous target protein is tagged with HiBiT.

    • LgBiT protein (if not stably expressed in the cell line).

    • Luminescent substrate (e.g., Nano-Glo® Endurazine™).

    • PROTAC compound.

    • White, opaque 96- or 384-well assay plates.

    • Luminometer with temperature control.

  • Methodology:

    • Cell Plating: Plate the HiBiT-tagged cells in white assay plates and incubate overnight.

    • Substrate Addition: Prepare a solution of the luminescent substrate in assay medium. Replace the culture medium in the wells with the substrate solution.

    • Equilibration: Incubate the plate for at least 2.5 hours at 37°C in the luminometer to allow the luminescent signal to stabilize.

    • Compound Addition: Prepare a serial dilution of the PROTAC compound at a 10x concentration. Add the compound to the wells to achieve the final desired concentrations.

    • Kinetic Measurement: Immediately begin measuring luminescence kinetically in a plate reader pre-equilibrated to 37°C. Collect data points every 5-15 minutes for a period of up to 24-48 hours.

    • Data Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. Plot the signal over time for each concentration. From these curves, calculate degradation parameters such as the initial rate of degradation, the maximal degradation (Dmax), and the concentration-dependent parameters (DC50).

This biochemical assay directly confirms that the PROTAC can induce the ubiquitination of its target protein by the recruited E3 ligase.

  • Objective: To validate the PROTAC's mechanism of action by detecting target protein ubiquitination.

  • Materials:

    • Purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., VHL or CRBN complex), and the target protein of interest (POI).

    • Ubiquitin and ATP.

    • 10X Ubiquitination Buffer.

    • PROTAC compound and DMSO vehicle.

    • SDS-PAGE and Western Blot reagents as described previously.

    • Antibody against the target protein.

  • Methodology:

    • Reaction Setup: Prepare a master mix containing ubiquitination buffer, ATP, E1, E2, ubiquitin, and the target protein in a microcentrifuge tube on ice.

    • Final Reactions: Aliquot the master mix into separate tubes. Add the E3 ligase complex and either the PROTAC (at a final concentration, e.g., 10 µM) or DMSO vehicle. Set up controls, such as reactions lacking E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on all components.

    • Incubation: Incubate the reactions at 30-37°C for 1-2 hours to allow for the ubiquitination cascade to occur.

    • Reaction Quenching: Stop the reaction by adding 5X SDS-PAGE loading buffer.

    • Detection: Boil the samples and analyze them by SDS-PAGE and Western blot using an antibody against the target protein. A ladder of higher molecular weight bands or a smear above the unmodified protein band in the PROTAC-treated lane indicates poly-ubiquitination.

Conclusion

The choice between flexible and rigid linkers is a pivotal decision in PROTAC design that lacks a universal rule. Flexible linkers provide a valuable starting point due to their synthetic tractability and ability to accommodate unknown ternary complex geometries. However, the field is increasingly shifting towards more structured, rigid linkers to optimize potency, selectivity, and pharmacokinetic properties. As demonstrated by the conflicting results for the Androgen Receptor, the success of a linker strategy is intricately tied to the specific protein-protein interface being targeted. A systematic approach, utilizing the quantitative cellular and biochemical assays detailed here, is essential for rationally navigating the complex structure-activity relationships of PROTAC linkers and accelerating the development of potent and specific protein degraders.

References

Navigating the Synthesis Maze: A Comparative Guide to Assessing the Purity of Bromo-PEG9-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing safe and effective therapeutics. The choice of linker, the molecular bridge connecting the target-binding and E3 ligase-recruiting moieties, can significantly influence not only the biological activity but also the synthetic accessibility and final purity of the PROTAC molecule. This guide provides a comprehensive comparison of purity assessment for PROTACs synthesized with the popular Bromo-PEG9-Boc linker against common alternatives, supported by established analytical techniques and experimental data.

The this compound linker, a member of the polyethylene (B3416737) glycol (PEG) family, is widely used due to its ability to enhance solubility and cell permeability.[1][2] However, the inherent polydispersity of PEG chains and potential for side reactions during synthesis can present unique challenges in purification and purity assessment. This guide will delve into the nuances of analyzing these molecules and compare them with PROTACs synthesized using alternative linker strategies, such as alkyl chains.

Purity Profile Comparison: this compound vs. Alternative Linkers

The purity of a synthesized PROTAC is paramount, as impurities can lead to off-target effects, altered potency, and unforeseen toxicity.[3] The choice of linker chemistry directly impacts the impurity profile of the final compound. While a purity of ≥95% is generally considered acceptable for research purposes, this threshold can be higher for clinical candidates.[4]

Linker TypeCommon ImpuritiesTypical Purity Range (%)Analytical Challenges
This compound Unreacted starting materials (this compound, target ligand, E3 ligand), Incomplete coupling products, Side-products from Boc deprotection, Polydisperse PEG-related impurities.90-98%Broad peaks in HPLC due to PEG heterogeneity, potential for ion suppression in MS, complex NMR spectra.
Alkyl Linkers Unreacted starting materials, Incomplete coupling products, Products of over-alkylation or elimination reactions.95-99%Generally sharper peaks in HPLC, simpler fragmentation in MS, and cleaner NMR spectra compared to PEGylated counterparts.
Click Chemistry Linkers (e.g., Alkyne-Azide) Residual copper catalyst, Unreacted alkyne or azide (B81097) starting materials, Side-products from the cycloaddition reaction.95-99%Potential for metal contamination requiring specific analytical methods for detection. The triazole ring can influence chromatographic behavior.[5]

Visualizing the Analytical Workflow

A systematic approach is essential for the robust assessment of PROTAC purity. The following workflow outlines the key analytical steps.

Analytical Workflow for PROTAC Purity Assessment cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Confirmation cluster_characterization Further Characterization Synthesis PROTAC Synthesis (e.g., with this compound) Purification Crude Product Purification (e.g., Flash Chromatography) Synthesis->Purification HPLC HPLC/UPLC Analysis (Purity Assessment) Purification->HPLC MS Mass Spectrometry (MS) (Molecular Weight Confirmation) HPLC->MS NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Impurity_ID Impurity Identification (LC-MS/MS) NMR->Impurity_ID QC Final Quality Control (Release Specifications) Impurity_ID->QC

Caption: A generalized workflow for the synthesis, purification, and analytical characterization of PROTACs.

Signaling Pathway of PROTAC Action

Understanding the mechanism of action is crucial for interpreting the significance of purity on biological function. The following diagram illustrates the PROTAC-mediated degradation pathway.

PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Ub_Target Ubiquitinated Target Protein E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruitment Ubiquitin->Ub_Target Transfer Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Simplified diagram of PROTAC-induced protein degradation via the ubiquitin-proteasome system.

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of accurate purity assessment. The following sections provide methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized PROTAC and identify the presence of any impurities.

Methodology:

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic portions of the PROTAC absorb, typically around 254 nm.

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate the peak areas of the main product and all impurities. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation and Impurity Identification

Objective: To confirm the molecular weight of the synthesized PROTAC and to identify the mass of any co-eluting impurities.

Methodology:

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Chromatography Conditions: Similar to the HPLC protocol described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for PROTACs.

    • Scan Range: A mass range that encompasses the expected molecular weight of the PROTAC and potential impurities (e.g., m/z 200-2000).

    • Fragmentation (for MS/MS): For impurity identification, collision-induced dissociation (CID) can be used to fragment the ions and obtain structural information.[6]

  • Data Analysis: The mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the PROTAC. The masses of other peaks in the chromatogram can be used to hypothesize the identity of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of the synthesized PROTAC and to identify structural features of any major impurities.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons. For PEGylated PROTACs, a characteristic broad singlet around 3.5-3.7 ppm corresponding to the ethylene (B1197577) glycol protons will be prominent.[7]

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.

  • Data Analysis: The chemical shifts, coupling constants, and integrations of the NMR signals are compared to the expected values for the target PROTAC structure. The presence of unexpected signals can indicate impurities.

By employing this multi-faceted analytical approach, researchers can confidently assess the purity of their synthesized this compound PROTACs, compare them to alternatives, and ensure the quality and reliability of their data in the quest for novel therapeutics.

References

A Comparative Guide to Isothermal Titration Calorimetry for Bromo-PEG9-Boc Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the binding affinity and thermodynamics of molecules like Bromo-PEG9-Boc, a common PEG-based PROTAC linker, is crucial for optimizing the efficacy of novel therapeutics.[1][2] Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique for the direct measurement of binding interactions. This guide provides an objective comparison of ITC with other prevalent biophysical methods—Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Microscale Thermophoresis (MST)—supported by representative experimental data and detailed protocols.

Principles of Binding Analysis Techniques

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4] This label-free, in-solution technique determines the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5]

Alternative Methodologies:

  • Surface Plasmon Resonance (SPR): An optical technique that detects changes in the refractive index on a sensor chip surface as an analyte flows over an immobilized ligand.[6] SPR provides real-time kinetic data, including association (k a ) and dissociation (k d ) rates, from which the binding affinity (K D ) is calculated.[7]

  • Biolayer Interferometry (BLI): Another optical method that measures the interference pattern of white light reflected from a biosensor tip.[8] As molecules bind to the immobilized ligand on the tip, the thickness of the biological layer increases, causing a spectral shift that is monitored in real-time to determine kinetic parameters.[9]

  • Microscale Thermophoresis (MST): This technique measures the directed movement of molecules in a microscopic temperature gradient.[10] A change in the hydration shell, charge, or size of a fluorescently labeled molecule upon binding to a ligand alters its thermophoretic movement, allowing for the determination of binding affinity.[11]

Comparative Performance Analysis

To illustrate the practical application and data output of each technique, the following tables summarize representative experimental data for small molecule-protein interactions, analogous to a this compound binding event.

Table 1: Isothermal Titration Calorimetry (ITC) Data for Small Molecule-Protein Interaction

Representative data for a small molecule inhibitor binding to a bromodomain protein (BRD4).[12]

ParameterValueUnit
Affinity (K D )4.4nM
Stoichiometry (n)1.0-
Enthalpy (ΔH)-5.5kcal/mol
Entropy (ΔS)21.8cal/mol·K

Table 2: Surface Plasmon Resonance (SPR) Data for Small Molecule-Protein Interaction

Representative data for a small molecule inhibitor (JQ1) binding to BRD4.[13]

ParameterValueUnit
Association Rate (k a )1.2 x 10^5M⁻¹s⁻¹
Dissociation Rate (k d )5.8 x 10⁻³s⁻¹
Affinity (K D )48.3nM

Table 3: Biolayer Interferometry (BLI) Data for Small Molecule-Protein Interaction

Representative data for a small molecule inhibitor binding to Carbonic Anhydrase II.[8]

ParameterValueUnit
Association Rate (k a )2.1 x 10^4M⁻¹s⁻¹
Dissociation Rate (k d )1.5 x 10⁻²s⁻¹
Affinity (K D )714nM

Table 4: Microscale Thermophoresis (MST) Data for Small Molecule-Protein Interaction

Representative data for a kinase inhibitor binding to its target protein.[14][15]

ParameterValueUnit
Affinity (K D )150nM

Experimental Protocols

Detailed methodologies for each technique are provided below.

Isothermal Titration Calorimetry (ITC) Experimental Protocol
  • Sample Preparation:

    • Prepare the target protein solution (e.g., 10 µM) and the this compound ligand solution (e.g., 100 µM) in the same dialysis buffer to minimize buffer mismatch effects.

    • Degas both solutions for 5-10 minutes to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the stirring speed to 750 rpm.

    • Input the protein concentration in the cell and the ligand concentration in the syringe into the control software.

  • Titration:

    • Load approximately 300 µL of the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform an initial injection of 0.4 µL, followed by 19 injections of 2 µL with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine K D , n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR) Experimental Protocol
  • Sensor Chip Preparation:

    • Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry.

    • Activate the sensor surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Inject the protein solution (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of dilutions of the this compound solution in running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor surface at a flow rate of 30 µL/min for a specified association time, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between cycles with a suitable regeneration solution.

  • Data Analysis:

    • Subtract the reference surface and buffer blank sensorgrams from the analyte sensorgrams.

    • Globally fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine k a , k d , and K D .

Biolayer Interferometry (BLI) Experimental Protocol
  • Biosensor Preparation:

    • Immobilize the biotinylated target protein onto streptavidin (SA) biosensors.

    • Hydrate the biosensors in running buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA).

    • Load the biotinylated protein onto the biosensors to achieve a stable baseline.

  • Binding Analysis:

    • Establish a baseline in running buffer.

    • Associate the biosensors with varying concentrations of the this compound solution.

    • Dissociate the complex by moving the biosensors back into running buffer.

  • Data Analysis:

    • Reference subtract the data using a biosensor with no immobilized ligand.

    • Align the curves to the baseline and dissociation steps.

    • Globally fit the association and dissociation curves to a 1:1 binding model to obtain k a , k d , and K D .

Microscale Thermophoresis (MST) Experimental Protocol
  • Sample Preparation:

    • Label the target protein with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation) according to the manufacturer's protocol.

    • Prepare a serial dilution of the this compound ligand.

    • Mix the labeled protein (at a constant concentration, e.g., 20 nM) with each ligand dilution and incubate to reach binding equilibrium.

  • Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument.

    • Perform the MST measurement using appropriate LED and MST power settings.

  • Data Analysis:

    • Analyze the change in normalized fluorescence (ΔF norm ) as a function of the ligand concentration.

    • Fit the data to the K D model to determine the binding affinity.

Visualizing the Workflow and Binding Event

To further clarify the experimental processes and the molecular interactions, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis cluster_results Results p1 Prepare Protein (e.g., 10 µM) p3 Degas Solutions p1->p3 p2 Prepare Ligand (this compound, e.g., 100 µM) p2->p3 e1 Load Protein into Sample Cell p3->e1 e2 Load Ligand into Syringe p3->e2 e3 Titrate Ligand into Protein e1->e3 e2->e3 a1 Integrate Heat Pulses e3->a1 a2 Generate Binding Isotherm a1->a2 a3 Fit Data to Model a2->a3 r1 KD, n, ΔH, ΔS a3->r1

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Binding_Event cluster_system Molecular Interaction cluster_thermo Thermodynamic Output Protein Target Protein Complex Protein-Ligand Complex Protein->Complex + Ligand Ligand This compound Ligand->Complex Thermo ΔG = ΔH - TΔS KD = exp(ΔG / RT) Complex->Thermo Measured by ITC

Caption: Conceptual diagram of a protein-ligand binding event measured by ITC.

References

Safety Operating Guide

Navigating the Safe Disposal of Bromo-PEG9-Boc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Bromo-PEG9-Boc, a brominated polyethylene (B3416737) glycol compound with a tert-butyloxycarbonyl (Boc) protecting group. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) Requirements:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, a respirator may be necessary.

In the event of a spill, immediately alert personnel in the vicinity, contain the spill with an inert absorbent material (such as vermiculite (B1170534) or sand), and follow your institution's established spill cleanup procedures.

Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste containers.

  • Waste Segregation:

    • Properly segregate waste containing this compound from all other waste streams.

    • Crucially, do not mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal[1].

  • Waste Collection and Container Selection:

    • Collect all this compound waste, including contaminated materials like pipette tips, gloves, and weighing paper, in a designated hazardous waste container.

    • The container must be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, leak-proof screw-top cap.

    • Ensure the container is in good condition and free from cracks or damage.

  • Labeling of Waste Containers:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • Indicate the approximate concentration or quantity of the waste.

    • Include any known hazard classifications (e.g., "Halogenated Organic Waste").

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.

    • The storage area should be well-ventilated and away from sources of ignition or incompatible materials.

    • Secondary containment, such as a larger, chemically resistant bin, is highly recommended to prevent the spread of potential leaks.

  • Arranging for Final Disposal:

    • Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90 days), contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

    • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so under an approved protocol.

Quantitative Data and Safety Information Summary

In the absence of a specific SDS for this compound, the following table summarizes key safety and disposal information based on general knowledge of similar chemical structures.

ParameterInformationSource/Justification
Chemical Formula C25H49BrO11MedchemExpress
Physical State Likely a solid or viscous liquidBased on similar PEG compounds
Primary Hazard Halogenated Organic CompoundStructural feature (Bromine)
Recommended PPE Goggles, gloves, lab coatStandard laboratory practice
Spill Containment Inert absorbent materialStandard procedure for chemical spills
Waste Classification Hazardous Halogenated Organic WastePresence of Bromine
Compatible Containers Glass, High-Density Polyethylene (HDPE)Chemical resistance charts
Incompatible Waste Streams Non-halogenated organic waste, strong oxidizing agents, strong acids/basesGeneral chemical safety guidelines

Experimental Protocols

While this document focuses on disposal, it's important to note that the handling of this compound in experimental settings should always be preceded by a thorough risk assessment. Methodologies for experiments involving this compound, such as its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), should be designed to minimize waste generation from the outset.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation and Handling cluster_1 Waste Characterization and Segregation cluster_2 Containerization and Labeling cluster_3 Storage and Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: Goggles, Gloves, Lab Coat start->ppe fume_hood Work in a Ventilated Area (Fume Hood Recommended) ppe->fume_hood is_halogenated Is the waste halogenated? fume_hood->is_halogenated segregate Segregate as Halogenated Organic Waste is_halogenated->segregate Yes do_not_mix Do NOT mix with non-halogenated waste segregate->do_not_mix container Select Compatible Container (Glass or HDPE) do_not_mix->container label_container Label Container: 'Hazardous Waste' 'this compound' 'Halogenated Organic' container->label_container store Store in Designated Satellite Accumulation Area label_container->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact EHS for Pickup and Final Disposal secondary_containment->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow Diagram

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of Bromo-PEG9-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential safety and logistical information for the use of Bromo-PEG9-Boc, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety data from structurally similar compounds and general laboratory best practices to offer a comprehensive operational and disposal plan.

Hazard Assessment and Personal Protective Equipment (PPE)

The hazard profile of this compound is not fully established. However, based on the safety data for similar bromo-PEG compounds and Boc-protected amines, a cautious approach is warranted. Some bromo-PEG derivatives are known to cause skin and eye irritation, while others may cause more severe burns. The Boc protecting group is generally stable but can be removed under acidic conditions, potentially generating gaseous byproducts. Therefore, it is crucial to handle this compound within a well-ventilated area and with appropriate personal protective equipment.

The following table summarizes the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid/Oil) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a chemical fume hood
Solution Preparation Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if handled in a chemical fume hood
Reaction Setup and Monitoring Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if handled in a chemical fume hood
Work-up and Purification Chemical splash goggles and face shield (if splash risk is high)Nitrile gloves (consider double-gloving)Laboratory coatAs needed, based on the volatility of solvents used
Spill Cleanup Chemical splash goggles and face shieldChemical-resistant gloves (e.g., neoprene)Chemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges, if spill is large or in a poorly ventilated area
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatNot generally required

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps for its safe use in the laboratory.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS of Similar Compounds Gather PPE Gather Appropriate PPE Review SDS->Gather PPE Prepare Hood Prepare Chemical Fume Hood Gather PPE->Prepare Hood Weighing Weighing and Aliquoting Prepare Hood->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Reaction Performing Reaction Dissolving->Reaction Quenching Quenching Reaction Reaction->Quenching Purification Work-up and Purification Quenching->Purification Waste Disposal Segregate and Dispose of Waste Purification->Waste Disposal Decontamination Decontaminate Work Area Waste Disposal->Decontamination

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocol: General Procedure for Use in PROTAC Synthesis

The following is a generalized protocol for the use of this compound as a linker in the synthesis of a PROTAC molecule. Note: This is a representative procedure and may need to be adapted based on the specific substrates and reaction conditions.

  • Preparation:

    • Ensure the chemical fume hood is clean and functioning correctly.

    • Assemble all necessary glassware and ensure it is dry.

    • Prepare solutions of your protein of interest (POI) ligand and E3 ligase ligand in a suitable anhydrous solvent (e.g., DMF, DMSO).

  • Reaction:

    • In the chemical fume hood, accurately weigh the required amount of this compound.

    • Dissolve the this compound in the chosen anhydrous solvent.

    • Under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution to the solution of the first ligand (either POI or E3 ligase ligand) that has a nucleophilic functional group suitable for reacting with the bromo group (e.g., an amine or thiol).

    • Add a suitable non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to facilitate the reaction.

    • Stir the reaction at the appropriate temperature and monitor its progress using a suitable analytical technique (e.g., TLC, LC-MS).

    • Once the first coupling is complete, the resulting intermediate can be purified or used directly in the next step.

    • The second coupling step will involve reacting the other end of the PEG linker (the Boc-protected amine, after deprotection) with the second ligand.

  • Boc Deprotection:

    • To deprotect the amine, treat the intermediate with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).

    • Caution: This step may release isobutylene (B52900) and carbon dioxide gas. Ensure the reaction is well-ventilated and not in a sealed container.

    • After deprotection, neutralize the reaction mixture carefully with a base.

  • Work-up and Purification:

    • Perform an appropriate aqueous work-up to remove excess reagents and byproducts.

    • Purify the final PROTAC compound using techniques such as column chromatography or preparative HPLC.

Emergency Procedures and Disposal Plan

Prompt and appropriate action is critical in the event of an emergency. The following table outlines the immediate steps to take in case of accidental exposure or a spill.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Minor Spill Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water.
Major Spill Evacuate the area. Alert others and the laboratory supervisor. If flammable solvents are involved, extinguish all ignition sources. Contain the spill if possible without risk. Await the arrival of trained emergency response personnel.

The logical relationship for responding to a chemical spill is outlined in the following diagram.

Chemical Spill Response Logic Spill Occurs Spill Occurs Assess Risk Assess Risk (Size, Location, Hazard) Spill Occurs->Assess Risk Minor Spill Minor Spill Assess Risk->Minor Spill Major Spill Major Spill Assess Risk->Major Spill Alert Personnel Alert Nearby Personnel Minor Spill->Alert Personnel Evacuate Area Evacuate Immediate Area Major Spill->Evacuate Area Contain Spill Contain Spill (if safe) Alert Personnel->Contain Spill Call for Help Call Emergency Response Evacuate Area->Call for Help Clean Up Clean Up Spill with Appropriate Materials Contain Spill->Clean Up Dispose Waste Dispose of Contaminated Materials as Hazardous Waste Clean Up->Dispose Waste Isolate Area Isolate the Area Call for Help->Isolate Area

Caption: A decision-making flowchart for responding to a chemical spill in the laboratory.

Disposal Plan

All waste containing this compound and its reaction byproducts should be considered hazardous.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: this compound is a halogenated organic compound. Therefore, all liquid waste containing this substance should be collected in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

By adhering to these safety guidelines and operational procedures, researchers can confidently and safely utilize this compound in their critical work, fostering a secure and productive laboratory environment.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.